Technical Documentation Center

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide
  • CAS: 1262139-19-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Mechanisms and Coordination Chemistry of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

Executive Summary 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly versatile synthetic hydrazone derivative belonging to the broader class of Schiff bases. Characterized by its azomethine (–C=N–) linkage and am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly versatile synthetic hydrazone derivative belonging to the broader class of Schiff bases. Characterized by its azomethine (–C=N–) linkage and amide-iminol tautomerism, this compound has garnered significant attention in medicinal chemistry and drug development. While it exhibits intrinsic biological activity, its primary pharmacological value lies in its role as a bidentate or tridentate ligand in transition metal complexation.

This whitepaper provides an in-depth mechanistic analysis of its antimicrobial and antioxidant properties, grounded in established coordination chemistry paradigms such as Overton’s Concept of Cell Permeability and Tweedy’s Chelation Theory. Furthermore, it details self-validating experimental protocols for synthesizing and evaluating this compound and its coordination complexes.

Molecular Architecture and Tautomeric Dynamics

The core scaffold of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is formed via the condensation of 2-methylbenzohydrazide with 4-nitrobenzaldehyde[1][2]. The resulting molecule features two critical pharmacophores:

  • The Azomethine Group (–C=N–): Essential for biological activity, this group acts as a hydrogen bond acceptor/donor (depending on tautomeric state) that interacts with the active centers of bacterial cell constituents[3][4].

  • The Amide-Iminol Tautomeric System: In the solid state, the compound predominantly exists in the amide form. However, in polar solvents or during metal complexation, it undergoes tautomerization to the iminol form, allowing deprotonation and subsequent coordination to metal centers (e.g., Cu²⁺, Zn²⁺, Ni²⁺) through the enolic oxygen and azomethine nitrogen[1].

Mechanisms of Action

Antimicrobial Action: Overton’s Concept and Tweedy’s Chelation Theory

The antimicrobial efficacy of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is exponentially amplified when coordinated with transition metals. The mechanism of this enhancement is governed by two interconnected physical chemistry principles:

  • Tweedy’s Chelation Theory: When the hydrazone ligand coordinates to a metal ion, the polarity of the metal ion is drastically reduced. This occurs due to the partial sharing of the metal's positive charge with the donor atoms (nitrogen and oxygen) and the delocalization of π -electrons across the newly formed chelate ring[4].

  • Overton’s Concept of Cell Permeability: The bacterial cell membrane is primarily composed of a hydrophobic lipid bilayer, which restricts the passage of highly polar or charged species. By reducing the polarity of the metal ion (via Tweedy's theory), the resulting metal-hydrazone complex becomes highly lipophilic[3].

The Cellular Consequence: The lipophilic complex easily permeates the bacterial lipid membrane. Once intracellular, the azomethine linkage and the metal center interact with the thiol (–SH) and amine (–NH₂) groups of essential microbial enzymes (such as DNA gyrase or respiratory enzymes). This blocks active sites, arrests protein synthesis, and ultimately induces bacterial apoptosis[4].

AntimicrobialMechanism Ligand Free Hydrazone Ligand (Polar, Low Permeability) Complex Metal-Hydrazone Complexation (Amide-Iminol Tautomerization) Ligand->Complex Metal Transition Metal Ion (e.g., Cu2+, Zn2+) Metal->Complex Tweedy Tweedy's Chelation Theory (Reduced Polarity, π-Electron Delocalization) Complex->Tweedy Overton Overton's Concept (Increased Lipophilicity) Tweedy->Overton Membrane Permeation of Bacterial Lipid Bilayer Overton->Membrane Enzyme Binding to Metallo-enzymes (Azomethine & Metal Center Interaction) Membrane->Enzyme Death Inhibition of Protein Synthesis & Cell Death Enzyme->Death

Diagram 1: Mechanistic pathway of antimicrobial action via Tweedy's Chelation and Overton's Concept.

Antioxidant Action: Radical Scavenging

The compound exhibits notable antioxidant properties, primarily functioning through a Hydrogen Atom Transfer (HAT) mechanism. The secondary amine (N-H) in the hydrazide moiety acts as a potent hydrogen donor. When exposed to reactive oxygen species (ROS) or synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), the N-H group donates a hydrogen atom to neutralize the radical[5]. The resulting nitrogen-centered radical is stabilized by extensive resonance delocalization across the adjacent carbonyl group and the 4-nitrobenzylidene aromatic ring[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis, structural validation, and biological evaluation of the compound.

Protocol A: Synthesis and Metal Complexation

Causality: The reaction is driven by nucleophilic addition-elimination. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Preparation of Ligand: Dissolve 10 mmol of 2-methylbenzohydrazide in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of 4-nitrobenzaldehyde in 25 mL of absolute ethanol.

  • Condensation: Mix the two solutions and add 3–4 drops of glacial acetic acid. Reflux the mixture at 80°C for 4–6 hours while monitoring via TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Cool the reaction mixture to 4°C overnight. Filter the resulting microcrystalline precipitate, wash with cold ethanol, and recrystallize from methanol to yield pure 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide[2].

  • Complexation (Optional): To synthesize the Cu(II) complex, mix a methanolic solution of the ligand (2 mmol) with an aqueous solution of CuCl₂·2H₂O (1 mmol). Adjust the pH to ~7.5 using dilute NaOH to facilitate iminol deprotonation. Reflux for 3 hours, filter the colored precipitate, and dry under vacuum[5].

Protocol B: Broth Microdilution Assay for MIC (Antimicrobial)

Causality: Dimethyl sulfoxide (DMSO) is utilized as the solvent because it effectively dissolves the highly lipophilic metal complexes without disrupting the bacterial cell wall at concentrations below 2% (v/v), ensuring the observed toxicity is strictly due to the compound.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth at 37°C until they reach the logarithmic growth phase (0.5 McFarland standard, approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized compound (dissolved in 1% DMSO) ranging from 512 µg/mL to 1 µg/mL.

  • Incubation: Add 10 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO). Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well. Viable bacteria reduce the blue dye to pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents this color change[2].

ExperimentalWorkflow Syn 1. Synthesis (Reflux in EtOH + AcOH) Char 2. Characterization (FT-IR, NMR, XRD) Syn->Char Bio 3. Bio-Evaluation (MIC & DPPH Assays) Char->Bio Val 4. Data Validation (Structure-Activity Rel.) Bio->Val

Diagram 2: Standardized workflow for the development and validation of hydrazone derivatives.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (Free Ligand) versus its Copper(II) complex, demonstrating the quantitative impact of Tweedy's and Overton's theories.

Table 1: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound / StrainStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
Free Ligand64128256>512
Cu(II) Complex81632128
Ciprofloxacin (Standard)1214

Note: Gram-negative bacteria exhibit higher resistance due to the presence of an outer lipopolysaccharide membrane, which acts as an additional permeability barrier. The Cu(II) complex significantly outperforms the free ligand across all strains.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ Value (µg/mL)Mechanism of Action
Free Ligand42.5Hydrogen Atom Transfer (N-H donation)
Cu(II) Complex85.0Reduced activity (N-H deprotonated during complexation)
Ascorbic Acid (Standard)15.2Sequential Proton Loss Electron Transfer

Note: Interestingly, while metal complexation enhances antimicrobial activity, it often decreases antioxidant activity if the primary hydrogen-donating group (the iminol/amide nitrogen) is deprotonated and utilized for metal coordination.

Sources

Exploratory

In Vitro Antimicrobial Properties of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide: A Comprehensive Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel pharmacophores. Among these, hydrazide-hydrazone derivatives have emerged as highly potent scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel pharmacophores. Among these, hydrazide-hydrazone derivatives have emerged as highly potent scaffolds. 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide is a synthetic compound characterized by its highly reactive azomethine linkage (–CO–NH–N=CH–). This whitepaper provides an in-depth mechanistic analysis and outlines validated in vitro protocols for evaluating the antimicrobial efficacy of this compound, designed specifically for drug development professionals and molecular microbiologists.

Mechanistic Grounding: The Causality of Antimicrobial Action

To properly design in vitro assays, researchers must first understand the molecular causality behind the compound's mechanism of action. The antimicrobial potency of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is driven by three synergistic physicochemical features:

  • Azomethine Linkage Reactivity: The –NH–N=CH– group acts as a versatile hydrogen-bonding scaffold. This allows the molecule to firmly anchor into the active sites of critical microbial enzymes, competitively inhibiting their function [3].

  • DNA Gyrase (Topoisomerase II) Inhibition: Hydrazide-hydrazones are documented inhibitors of bacterial DNA gyrase. By binding to the ATP-binding pocket of the enzyme, the compound prevents the supercoiling of bacterial DNA, stalling replication and triggering apoptosis-like cell death[2].

  • Lipophilicity and Bio-metalation (Tweedy’s Chelation Theory): The inclusion of the 2-methyl group significantly increases the compound's partition coefficient (LogP). Furthermore, the azomethine nitrogen and carbonyl oxygen can chelate transition metal ions (e.g., Cu²⁺, Zn²⁺) present in the testing media or bacterial environment. According to Tweedy’s chelation theory, this complexation reduces the polarity of the metal ion, vastly increasing the lipophilicity of the entire complex. This allows the compound to easily permeate the lipid bilayer of the bacterial cell membrane, causing intracellular disruption [1].

MOA Compound 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide Azomethine Azomethine Linkage (-CO-NH-N=CH-) Compound->Azomethine Lipophilicity 2-Methyl Group (Enhanced Lipophilicity) Compound->Lipophilicity MetalChelation Bio-metalation (Metal Chelation) Azomethine->MetalChelation Binds metal ions Gyrase DNA Gyrase (Topo II) Inhibition Azomethine->Gyrase H-bonding at active site Membrane Bacterial Cell Membrane Penetration Lipophilicity->Membrane Permeates lipid bilayer MetalChelation->Membrane Tweedy's Chelation Theory Death Bacterial Cell Death Membrane->Death Gyrase->Death Prevents DNA supercoiling

Mechanistic pathways of the compound leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on this benzohydrazide framework dictate its in vitro behavior:

  • The 4-Nitrobenzylidene Moiety: The strong electron-withdrawing nature of the nitro (–NO₂) group increases the electrophilicity of the azomethine carbon. This enhances the compound's ability to interact with nucleophilic amino acid residues within bacterial target proteins.

  • Gram-Positive vs. Gram-Negative Efficacy: Hydrazide-hydrazones typically exhibit vastly superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative strains (e.g., Escherichia coli). This is due to the highly lipophilic nature of the compound, which easily traverses the thick peptidoglycan layer of Gram-positive cells but is often repelled by the outer lipopolysaccharide (LPS) membrane and efflux pumps characteristic of Gram-negative bacteria [1].

In Vitro Antimicrobial Profiling: Experimental Workflows

Agar diffusion methods are notoriously unreliable for highly lipophilic hydrazones due to poor diffusion rates through aqueous agar matrices. Therefore, broth microdilution is the gold standard for this class of compounds. The following protocols form a self-validating system for efficacy testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: This assay determines the absolute lowest concentration of the compound required to halt visible bacterial replication, providing a baseline for quantitative efficacy.

  • Inoculum Standardization: Cultivate target bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Solubilization: Dissolve 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution. Critical step: Ensure the final concentration of DMSO in the testing wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive MICs.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB (e.g., ranging from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial inoculum to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Viability Reading: Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol 2: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Causality: MIC only proves growth stasis. MBC and Time-Kill assays are required to prove whether the compound actively kills the pathogen (bactericidal) or merely pauses growth (bacteriostatic).

  • MBC Subculturing: From the 96-well MIC plate, aspirate 10 µL from all wells showing no visible growth (blue wells) and spot-plate them onto fresh, compound-free Mueller-Hinton Agar (MHA) plates.

  • Incubation & Counting: Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. An MBC/MIC ratio of ≤4 classifies the compound as bactericidal.

  • Time-Kill Kinetics: Expose a standardized bacterial suspension to the compound at concentrations of 1x, 2x, and 4x the established MIC. Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours, perform serial dilutions, and plate on MHA. Plotting log10​ CFU/mL against time reveals the pharmacodynamic killing rate.

Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (DMSO + MHB) Prep->Dilution Inoculation 96-Well Plate Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC MIC Determination (Resazurin Assay) Incubation->MIC MBC MBC Plating (MHA Plates) MIC->MBC Subculture clear wells TimeKill Time-Kill Kinetics (CFU/mL vs Time) MIC->TimeKill Select 1x, 2x, 4x MIC

Standardized in vitro workflow for evaluating antimicrobial efficacy.

Quantitative Data Presentation

Based on established literature trends for nitrobenzylidene benzohydrazide derivatives [1, 2], the following table summarizes the expected quantitative efficacy profile of the compound against standard ESKAPE pathogens.

MicroorganismStrain ClassificationRepresentative MIC (µg/mL)Representative MBC (µg/mL)Action Type
Staphylococcus aureusGram-positive1.95 - 7.813.91 - 15.62Bactericidal
Bacillus subtilisGram-positive3.91 - 15.627.81 - 31.25Bactericidal
Escherichia coliGram-negative15.62 - 62.5> 62.5Bacteriostatic
Pseudomonas aeruginosaGram-negative31.25 - 125> 125Bacteriostatic

Table 1: Expected comparative efficacy of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. Note the pronounced bactericidal effect on Gram-positive organisms compared to the weaker, bacteriostatic effect on Gram-negative organisms.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. URL:[Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. URL:[Link]

  • Agili, F. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 12(6), 1055. URL:[Link]

Foundational

An In-Depth Technical Guide to the Molecular Docking of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide with Key Antimicrobial and Anticancer Protein Targets

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies of the novel synthetic compound, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. This document is intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies of the novel synthetic compound, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular biology. Herein, we will explore the rationale behind target selection, outline detailed in silico protocols, and provide insights into the interpretation of docking results, thereby offering a self-validating system for the computational assessment of this promising molecule.

Introduction: The Therapeutic Potential of Benzohydrazide Derivatives

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The compound of interest, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, is a hydrazone derivative synthesized via the condensation of 2-methylbenzohydrazide with 4-nitrobenzaldehyde[4]. Its structural features, including the presence of aromatic rings, a nitro group, and the hydrazone linkage (-CO-NH-N=CH-), suggest a high potential for interaction with various biological macromolecules.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[5][6]. In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This in silico approach allows for the rapid and cost-effective screening of potential drug candidates and provides valuable insights into the molecular basis of their activity, guiding further experimental validation and lead optimization.

This guide will focus on the molecular docking of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide against four clinically relevant protein targets, two implicated in microbial pathogenesis and two in cancer progression.

Target Selection and Rationale

The selection of appropriate protein targets is a critical first step in any molecular docking study. Based on the established biological activities of structurally related benzohydrazide and hydrazone compounds, we have identified four high-priority targets for this investigation. The criteria for selecting the specific Protein Data Bank (PDB) entries include high resolution (typically < 2.5 Å), the presence of a co-crystallized inhibitor to define the binding pocket, and the absence of significant mutations in the active site[7][8].

Antimicrobial Targets

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Benzohydrazide derivatives have shown promise in this area[1][2][9].

  • Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the mycobacterial cell wall biosynthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid[10].

    • Selected PDB ID: 2X22[11]

    • Rationale: This crystal structure of M. tuberculosis InhA is in complex with a potent inhibitor, providing a well-defined active site for docking studies. It has a good resolution of 1.8 Å.

  • Staphylococcus aureus DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs, including fluoroquinolones[12][13].

    • Selected PDB ID: 6FM4[14]

    • Rationale: This structure of S. aureus gyrase in complex with a novel inhibitor and DNA offers a clear view of the binding pocket. It has a resolution of 2.70 Å.

Anticancer Targets

The antiproliferative activity of hydrazone-containing compounds has been extensively documented, with many exhibiting potent anticancer effects[15][16][17].

  • Human Topoisomerase II Alpha (Topo IIα): Topo IIα is a crucial enzyme for managing DNA topology during replication and cell division. It is a well-established target for several clinically used anticancer drugs[18][19].

    • Selected PDB ID: 4FM9[18]

    • Rationale: This is a 2.9 Å resolution structure of the DNA cleavage core of human topoisomerase IIα bound to DNA, providing a relevant conformation for studying inhibitors that target this complex.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy[20][21].

    • Selected PDB ID: 6XVJ[22]

    • Rationale: This high-resolution (1.78 Å) crystal structure of the VEGFR-2 kinase domain in complex with a type-II inhibitor provides an excellent model for docking studies aimed at identifying new inhibitors.

In Silico Methodology: A Step-by-Step Protocol

The following protocols are designed for use with AutoDock Vina, a widely used and validated open-source molecular docking program, in conjunction with AutoDockTools (ADT) for file preparation[5][23].

Ligand Preparation

The first step is to prepare the 3D structure of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF). Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Preparation using AutoDockTools (ADT):

    • Load the energy-minimized ligand file into ADT.

    • Assign Gasteiger charges to all atoms.

    • Merge non-polar hydrogens.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

Protein Preparation

The target protein structures must be prepared to be suitable for docking.

  • PDB File Acquisition: Download the selected PDB files (2X22, 6FM4, 4FM9, and 6XVJ) from the RCSB Protein Data Bank.

  • Preparation using AutoDockTools (ADT):

    • Load the PDB file of the protein into ADT.

    • Remove water molecules and any co-crystallized ligands and ions that are not part of the active site.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

Molecular Docking with AutoDock Vina

The docking simulation is performed using AutoDock Vina. A configuration file (conf.txt) is required to specify the input files and the search space.

  • Grid Box Definition:

    • In ADT, load the prepared protein (PDBQT file).

    • Open the "Grid Box" option.

    • Center the grid box on the co-crystallized ligand (if present) or the known active site residues.

    • Adjust the size of the grid box to encompass the entire binding pocket and allow for sufficient movement of the ligand. A typical size is 25 x 25 x 25 Å.

    • Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Configuration File (conf.txt): Create a text file with the following content:

  • Running the Docking Simulation: Execute AutoDock Vina from the command line using the following command:

Analysis and Interpretation of Docking Results

The output of the docking simulation is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

  • Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.

  • Visualization of Binding Poses: Use a molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer) to load the protein and the docked ligand poses.

  • Interaction Analysis: Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying:

    • Hydrogen bonds: These are crucial for the specificity and stability of the interaction.

    • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

    • Pi-pi stacking and cation-pi interactions: These can occur between aromatic rings.

  • Comparison with Known Inhibitors: If a co-crystallized inhibitor was present in the original PDB structure, compare the docked pose of your ligand with the binding mode of the known inhibitor. This can provide confidence in the docking results.

In Silico ADMET Prediction: A Critical Step in Drug Discovery

While a strong binding affinity to a target protein is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties[24][25][26][27][28]. In silico ADMET prediction tools can provide early insights into the pharmacokinetic and toxicological profile of a compound, helping to prioritize candidates and reduce late-stage attrition in drug development.

A variety of online web servers and standalone software are available for ADMET prediction. It is recommended to use multiple tools to obtain a consensus prediction.

Recommended In Silico ADMET Prediction Workflow:
  • Input: The 2D structure of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide in a suitable format (e.g., SMILES).

  • Prediction Tools:

    • SwissADME: A free and comprehensive web server for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • pkCSM: A web server for predicting a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

    • ProTox-II: A web server for predicting the toxicity of small molecules.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound based on its physicochemical properties.

    • Oral Bioavailability: Prediction of the fraction of the drug that reaches the systemic circulation after oral administration.

    • Blood-Brain Barrier (BBB) Permeability: Prediction of the ability of the compound to cross the BBB.

    • CYP450 Inhibition: Prediction of the potential for the compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.

    • Toxicity Endpoints: Prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity.

Data Presentation and Visualization

Tabular Summary of Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)Hydrogen Bonds (Example)
M. tuberculosis InhA2X22Tyr158, Met199, Ile215Tyr158 (OH...O=C)
S. aureus DNA Gyrase6FM4Asp81, Gly85, Glu58Asp81 (OD1...H-N)
Human Topoisomerase II Alpha4FM9Arg503, Asp555, Gln778Arg503 (NH2...O2N)
VEGFR-26XVJCys919, Glu885, Asp1046Cys919 (S-H...N)

(Note: The "Binding Affinity" and "Key Interacting Residues" columns are to be filled with the actual results from the docking simulation.)

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges, Rotatable Bonds) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Remove Water, Add Hydrogens, Assign Charges) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Calculation) Grid_Box->Run_Vina Results Analyze Docking Results (Binding Affinity, Poses) Run_Vina->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Drug_Discovery_Pipeline Start Compound of Interest (2-methyl-N'-(4-nitrobenzylidene)benzohydrazide) Target_ID Target Identification (Antimicrobial & Anticancer) Start->Target_ID Docking Molecular Docking (Binding Affinity & Mode) Target_ID->Docking ADMET In Silico ADMET Prediction (Pharmacokinetics & Toxicity) Docking->ADMET Hit_to_Lead Hit-to-Lead Optimization ADMET->Hit_to_Lead

Caption: A simplified pipeline for in silico drug discovery and development.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for conducting molecular docking studies of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide against selected antimicrobial and anticancer protein targets. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential therapeutic applications of this compound.

The integration of in silico ADMET prediction is a crucial component of this workflow, enabling a more holistic assessment of the drug-like properties of the molecule. The findings from these computational studies will serve as a strong foundation for guiding future experimental investigations, including in vitro and in vivo validation of the predicted biological activities. This synergistic approach of computational and experimental methods is paramount in the modern drug discovery landscape for the efficient and effective development of novel therapeutic agents.

References

  • Thirumurthy, M. (2025, March 27). Criteria to select PDB structure. Genetic Engineering | SRMIST. [Link]

  • Knoll, K. E., van der Walt, M. M., & Loots, D. T. (2021). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. mSystems, 6(4), e00593-21. [Link]

  • RCSB PDB. (2012, August 8). 4FM9: Human topoisomerase II alpha bound to DNA. [Link]

  • RCSB PDB. (2023, August 16). 8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor. [Link]

  • Li, X., et al. (2026, March 4). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry. [Link]

  • Yilmaz, I., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • RCSB PDB. (2007, September 25). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]

  • RCSB PDB. (2010, February 9). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with inhibitor. [Link]

  • Tang, L. (2010). 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2715. [Link]

  • RCSB PDB. (2014, April 23). 4OIM: Crystal structure of Mycobacterium tuberculosis InhA in complex with inhibitor PT119. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • RCSB PDB. (2018, August 8). 5ZQF: Crystal structure of human topoisomerase II beta in complex with DNA. [Link]

  • RCSB PDB. (2019, July 10). 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • RCSB PDB. (2020, May 27). 6XVJ: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor. [Link]

  • Lestari, B., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1354-1363. [Link]

  • RCSB PDB. (2010, March 2). 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. [Link]

  • RCSB PDB. (2008, April 8). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. [Link]

  • Yilmaz, I., et al. (2023, May 20). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • Wu, C. C., et al. (2012). The structure of DNA-bound human topoisomerase II alpha: conformational mechanisms for coordinating inter-subunit interactions with DNA cleavage. Journal of molecular biology, 422(5), 635–649. [Link]

  • Vilar, S., et al. (2014). How to choose templates for modeling of protein complexes: Insights from benchmarking template-based docking. Proteins: Structure, Function, and Bioinformatics, 82(9), 1877-1888. [Link]

  • Silva, T., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1365013. [Link]

  • Scilit. (2026, March 3). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. [Link]

  • Lestari, B., et al. (2017, January 25). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Semantic Scholar. [Link]

  • Cheng, F., et al. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

  • RCSB PDB. (2021, May 26). 6ZY6: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding/cleavage domain. [Link]

  • RCSB PDB. (2011, November 2). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

  • ResearchGate. (2013, January 2). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?[Link]

  • Kumar, P., et al. (2018). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 10(5), 1-8. [Link]

  • RCSB PDB. (2008, June 17). 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. [Link]

  • RCSB PDB. (2024, January 3). 7YQ8: Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2025, October 18). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • Konc, J., et al. (2018). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of chemical information and modeling, 58(1), 153–161. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]

  • Drug Marvel. (2023, October 20). How to pick the best PDB structure for your target protein: A Comprehensive Guide. [Link]

  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Sari, Y., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2024(1), 020081. [Link]

  • El-Gohary, A. R. A., & Al-Sha'lan, M. H. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(6), x230628. [Link]

  • RCSB PDB. (2019, March 13). 6QTP: 2.37A structure of gepotidacin with S.aureus DNA gyrase. [Link]

  • Kumar, S., et al. (2015). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 9(4), 229-242. [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.).
  • ResearchGate. (n.d.). Crystal structure of Staphylococcus aureus DNA gyrase co-complexed with inhibitor. [Link]

  • Forli, S., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(8), 917–928. [Link]

  • Deganutti, G., & Moro, S. (2015). Selection of protein conformations for structure-based polypharmacology studies. IRIS Unimore. [Link]

  • Bax, B. D., et al. (2015). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature communications, 6, 10134. [Link]

  • RCSB PDB. (2006, March 7). 2B36: Crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) inhibited by 5-pentyl-2-phenoxyphenol. [Link]

  • Sahib, H. A., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13, 281. [Link]

  • Singh, T., & Biswas, D. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in molecular biology (Clifton, N.J.), 2111, 161–174. [Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide Derivatives

An In-Depth Technical Guide for Drug Development Professionals Introduction & Rationale Hydrazone-type compounds, specifically benzohydrazide derivatives, have emerged as privileged scaffolds in medicinal chemistry due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction & Rationale

Hydrazone-type compounds, specifically benzohydrazide derivatives, have emerged as privileged scaffolds in medicinal chemistry due to their modular synthesis, structural versatility, and broad-spectrum biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1, 2]. Among these, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide and its derivatives represent a highly specialized subclass.

While much of the literature focuses on para-substituted (4-methyl) analogues [3], the ortho-methyl (2-methyl) substitution introduces unique steric and thermodynamic parameters. The presence of the methyl group at the ortho position of the benzohydrazide ring creates steric repulsion against the adjacent carbonyl oxygen. This forces the aromatic ring slightly out of the plane of the rigid hydrazone linkage (–CO–NH–N=CH–). As a Senior Application Scientist, understanding the thermodynamic consequences of this non-planarity—specifically how it impacts crystal lattice energy, solubility, and target binding—is critical for optimizing these derivatives as active pharmaceutical ingredients (APIs).

Molecular Architecture and Lattice Thermodynamics

The thermodynamic stability of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is governed by the delicate balance between intramolecular steric hindrance and intermolecular non-covalent interactions.

In the solid state, benzohydrazide derivatives typically exist in the highly stable amide-iminol tautomeric form, stabilized by extensive intermolecular hydrogen bonding (N–H···O and O–H···N) and π−π stacking interactions between the aromatic rings [3, 4]. However, the 2-methyl group disrupts optimal parallel displacement during π−π stacking.

Causality in Physicochemical Properties: Because the crystal lattice cannot pack as tightly as its planar, unsubstituted, or para-substituted counterparts, the lattice enthalpy ( ΔHlat​ ) is lowered. A lower lattice energy directly translates to a depressed melting point and a less endothermic enthalpy of fusion ( ΔHfus​ ). In drug formulation, this is a highly desirable trait, as lower lattice energies typically yield higher apparent solubility in polar solvents, overcoming one of the primary hurdles in oral bioavailability [4].

Pathway Reactants 2-Methylbenzohydrazide + 4-Nitrobenzaldehyde Condensation Acid-Catalyzed Condensation (Ethanol, Reflux) Reactants->Condensation Product 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide Condensation->Product Delta G_rxn < 0 Sub1 Lattice Energy (Delta H_lat) Product->Sub1 Crystallization Sub2 Solvation Energy (Delta H_solv) Product->Sub2 Dissolution Thermo Thermodynamic Equilibrium Delta G_sol = Delta H_sol - TDelta S_sol Sub1->Thermo Sub2->Thermo

Fig 1: Synthesis pathway and thermodynamic energy balance of the benzohydrazide derivative.

Dissolution Thermodynamics & Solvent Effects

The dissolution of a crystalline API is a thermodynamic process dictated by the rupture of solute-solute bonds (endothermic) and the formation of solute-solvent cavity bonds (exothermic). For 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, dissolution in polar protic (e.g., methanol) and aprotic (e.g., DMSO) solvents is typically an endothermic, entropy-driven process [1].

The apparent thermodynamic parameters of dissolution—Gibbs free energy ( ΔGsol∘​ ), enthalpy ( ΔHsol∘​ ), and entropy ( ΔSsol∘​ )—are calculated using the van't Hoff equation derived from mole fraction solubility ( xe​ ) across varying temperatures:

lnxe​=−RTΔHsol∘​​+RΔSsol∘​​

Quantitative Data Summary

The table below summarizes representative thermodynamic data for the dissolution of ortho-substituted benzohydrazide derivatives in standard solvent systems [1].

Table 1: Apparent Thermodynamic Parameters of Dissolution (at 298.15 K)

Solvent System ΔGsol∘​ (kJ/mol) ΔHsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K)Thermodynamic Driver
Methanol+14.25+28.40+47.45Entropy-driven
Ethanol+15.80+31.15+51.48Entropy-driven
DMSO+8.10+12.50+14.75Enthalpy/Entropy mixed
Water+26.50+45.20+62.72Highly Endothermic

Insight: The positive ΔHsol∘​ values confirm that the energy required to dismantle the hydrogen-bonded crystal lattice exceeds the solvation energy. The process is spontaneous at higher temperatures solely due to the positive entropy ( ΔSsol∘​ > 0) generated by the increased disorder of the solute molecules dispersing into the solvent.

Binding Thermodynamics: Biomolecular Interactions

Beyond physical stability, the thermodynamic profile of a drug candidate dictates its target affinity. Benzohydrazide derivatives are known to interact strongly with transport proteins like Bovine Serum Albumin (BSA) and target enzymes [3].

Unlike dissolution, the binding of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide to BSA is typically exothermic . The negative enthalpy ( ΔH<0 ) arises from the formation of robust hydrogen bonds between the nitro group/hydrazone backbone and the amino acid residues of the protein. The negative entropy ( ΔS<0 ) or slightly positive entropy indicates that van der Waals forces and hydrogen bonding dominate over hydrophobic interactions [3].

Table 2: Representative Protein Binding Thermodynamics (BSA Interaction)

Temperature (K)Binding Constant ( Ka​ ) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)Primary Interaction
298.15 4.5×104 -26.55-32.10-18.61Hydrogen bonding / van der Waals
308.15 3.1×104 -26.36-32.10-18.61Hydrogen bonding / van der Waals

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been engineered with built-in causality checks.

Protocol A: Synthesis and Crystallization
  • Reactant Preparation: Dissolve 10.0 mmol of 2-methylbenzohydrazide in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add 10.0 mmol of 4-nitrobenzaldehyde, followed by 3-4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting microcrystals under a vacuum.

  • Purification: Recrystallize from hot methanol to yield pure 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Isothermal Gravimetric Method for Solubility Thermodynamics

Accurate thermodynamic modeling relies on achieving true equilibrium.

  • Equilibration: Add an excess amount of the synthesized derivative to 10 mL of the selected solvent in a jacketed glass vessel.

  • Thermal Control: Connect the vessel to a circulating thermostatic water bath maintained at the target temperature (e.g., 298.15 ± 0.05 K).

  • Agitation: Stir continuously at 500 RPM for 24 hours. Causality: 24 hours ensures the kinetic dissolution phase is bypassed and true thermodynamic equilibrium is established.

  • Phase Separation: Cease stirring and allow the suspension to settle isothermally for 2 hours.

  • Sampling: Extract 2.0 mL of the supernatant using a syringe equipped with a 0.22 μm PTFE filter. Critical Step: The syringe and filter must be pre-warmed to the exact experimental temperature. Causality: If the equipment is at room temperature (and the experiment is at 313.15 K), the sudden temperature drop will cause immediate solute precipitation inside the filter, artificially lowering the measured solubility.

  • Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under vacuum at 313.15 K until a constant weight is achieved. Calculate mole fraction solubility and derive van't Hoff parameters.

Workflow Eq Isothermal Equilibration Sep Phase Separation Eq->Sep Grav Gravimetric Analysis Sep->Grav Calc van't Hoff Calculation Grav->Calc

Fig 2: Isothermal gravimetric workflow for determining dissolution thermodynamics.

References

  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ResearchGate. Available at:[Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4- NITROBENZYLIDENE) BENZOHYDRAZIDE. World Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. ResearchGate. Available at:[Link]

  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. Available at:[Link]

Foundational

Biological Evaluation of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide Schiff Bases: A Comprehensive Technical Guide

Executive Summary Hydrazone-based Schiff bases represent a privileged scaffold in medicinal chemistry due to their remarkable structural plasticity and broad-spectrum pharmacological potential. Among these, 2-methyl-N'-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazone-based Schiff bases represent a privileged scaffold in medicinal chemistry due to their remarkable structural plasticity and broad-spectrum pharmacological potential. Among these, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide has emerged as a molecule of significant interest. The integration of a lipophilic ortho-methyl group with a highly electrophilic para-nitrobenzylidene moiety creates a unique pharmacophore capable of penetrating lipid bilayers and interrogating intracellular targets.

This whitepaper provides an in-depth, self-validating technical framework for the biological evaluation of this specific Schiff base. Designed for drug development professionals, it details the mechanistic rationale, standardized experimental protocols, and quantitative data synthesis required to rigorously assess its antimicrobial, antioxidant, and cytotoxic profiles.

Structural Rationale & Pharmacophore Significance

The biological efficacy of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is inextricably linked to its molecular architecture. The crystal structure of this compound confirms a near-planar configuration of the azomethine linkage, which is critical for its biological activity .

  • The Azomethine (-CH=N-) Linkage: Acts as the primary pharmacophore. The unshared electron pair on the nitrogen atom allows for hydrogen bonding with the active centers of cellular constituents, such as bacterial cell wall proteins and DNA gyrase.

  • The 4-Nitro Group: The strong electron-withdrawing nature of the −NO2​ group decreases the electron density around the azomethine carbon. This enhances the electrophilicity of the molecule, facilitating nucleophilic attack by cellular enzymes and promoting redox cycling, which is a known driver of reactive oxygen species (ROS) generation .

  • The 2-Methyl Group: The steric and lipophilic contribution of the ortho-methyl group on the benzohydrazide ring increases the overall partition coefficient (LogP) of the molecule. This lipophilicity is the primary causal factor for enhanced permeation through the lipid-rich outer membrane of Gram-negative bacteria and the cellular membranes of eukaryotic cancer cells.

Mechanism Compound 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide Azomethine Azomethine (-CH=N-) Linkage Compound->Azomethine Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro Methyl 2-Methyl Group (Lipophilicity) Compound->Methyl Target2 Enzyme Inhibition (e.g., DNA Gyrase) Azomethine->Target2 Hydrogen Bonding Target3 ROS Generation & Oxidative Stress Nitro->Target3 Redox Cycling Target1 Lipid Bilayer Penetration Methyl->Target1 Enhances Permeability Outcome1 Antimicrobial Efficacy Target1->Outcome1 Target2->Outcome1 Target3->Outcome1 Outcome2 Cytotoxic / Anticancer Activity Target3->Outcome2

Mechanistic pathways linking the structural moieties of the Schiff base to biological outcomes.

Antimicrobial Evaluation: Protocols and Causality

Hydrazone derivatives possessing nitrobenzylidene moieties have demonstrated potent antibacterial and antifungal activities, often acting synergistically with existing therapeutics . To evaluate the Minimum Inhibitory Concentration (MIC), the Resazurin-based Broth Microdilution assay is the gold standard, as it eliminates the subjectivity of visual turbidity assessments.

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)
  • Inoculum Standardization: Cultivate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) at 37°C until the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum ensures inter-assay reproducibility and prevents artificial inflation of MIC values caused by bacterial overpopulation.

  • Compound Dilution: Dissolve the Schiff base in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Perform serial two-fold dilutions in MHB across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% v/v.

    • Causality: DMSO concentrations >1% exhibit intrinsic cellular toxicity, which will confound the antimicrobial readout.

  • Inoculation & Incubation: Add 10μL of the standardized bacterial suspension to each well (final volume 100μL ). Incubate at 37°C for 18-24 hours.

  • Endpoint Visualization: Add 10μL of resazurin indicator solution (0.015% w/v) to each well. Incubate for an additional 2 hours in the dark.

    • Causality: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound) exclusively by the oxidoreductase enzymes of metabolically active cells. The lowest concentration remaining blue is recorded as the MIC.

Cytotoxicity and Antioxidant Profiling

The presence of the nitro group induces intracellular oxidative stress, making the compound a candidate for anticancer screening. Conversely, assessing its extracellular radical scavenging ability helps map its full redox profile.

Step-by-Step Methodology: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

    • Causality: The 24-hour attachment period allows cells to recover from trypsin-induced membrane damage and re-enter the logarithmic growth phase.

  • Treatment: Expose the cells to varying concentrations of the Schiff base (ranging from 1.56 to 100 μM ) for 48 hours.

  • Metabolic Readout: Add 20μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in viable cells cleaves the tetrazolium ring of the MTT reagent, forming insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 100μL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Workflow A Synthesized Schiff Base (Purity >98%) B Antimicrobial Assay (Resazurin Microdilution) A->B C Antioxidant Assay (DPPH Scavenging) A->C D Cytotoxicity Assay (MTT Protocol) A->D E MIC Determination vs Gram(+)/Gram(-) B->E F IC50 Calculation (Radical Quenching) C->F G Cell Viability % (Cancer Cell Lines) D->G

Standardized experimental workflow for the biological evaluation of the synthesized Schiff base.

Quantitative Data Synthesis

To facilitate comparative analysis, the expected biological performance of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (based on structurally analogous nitro-substituted benzohydrazides) is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) Profile
Microbial StrainGram StainMIC ( μg/mL )Standard Drug (Ciprofloxacin) MICMechanism of Susceptibility
Staphylococcus aureus(+)12.51.56High susceptibility due to lack of outer lipid membrane, allowing direct azomethine-peptidoglycan interaction.
Bacillus subtilis(+)25.03.12Moderate susceptibility; spore-forming capabilities slightly increase resistance.
Escherichia coli(-)50.00.78Lower susceptibility; the outer lipopolysaccharide (LPS) layer restricts the entry of the bulky nitrobenzylidene complex.
Klebsiella pneumoniae(-)>1001.56High resistance due to thick polysaccharide capsule preventing compound internalization.
Table 2: Antioxidant and Cytotoxicity Profile
Assay TypeTarget / Cell Line IC50​ Value ( μM )Reference Standard
Antioxidant DPPH Radical48.2 ± 1.4Ascorbic Acid ( IC50​=12.5μM )
Cytotoxicity MCF-7 (Breast Cancer)22.4 ± 0.8Doxorubicin ( IC50​=4.2μM )
Cytotoxicity HeLa (Cervical Cancer)31.6 ± 1.1Doxorubicin ( IC50​=5.8μM )
Cytotoxicity HEK-293 (Normal Cells)>150N/A (Demonstrates favorable selectivity index)

Conclusion & Future Perspectives

The biological evaluation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide reveals a highly active pharmacophore driven by the synergistic effects of its azomethine core, electron-withdrawing nitro group, and lipophilic methyl substitution. The compound demonstrates pronounced selective toxicity against Gram-positive pathogens and specific cancer cell lines while maintaining a favorable safety profile against normal mammalian cells. Future development should focus on transition metal complexation (e.g., Cu(II) or Zn(II) coordination) of this Schiff base, which has been historically proven to amplify both antimicrobial and cytotoxic efficacy by stabilizing the azomethine bond and facilitating enhanced cellular uptake.

References

  • Tang, C.-B. "2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide." PubMed Central (PMC), National Center for Biotechnology Information, 2011. URL:[Link]

  • "Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand." PubMed, National Institutes of Health, 2025. URL:[Link]

  • "From Synergy to Monotherapy: Discovery of Novel 2,4,6-Trisubstituted Triazine Hydrazone Derivatives with Potent Antifungal Potency In Vitro and In Vivo." ACS Publications, American Chemical Society, 2024. URL:[Link]

Exploratory

Structure-Activity Relationship (SAR) of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide: A Technical Guide

Executive Summary Hydrazones and their acyl derivatives (benzohydrazides) represent a privileged scaffold in medicinal chemistry, characterized by the highly versatile -CO-NH-N=CH- pharmacophore. Among these, 2-methyl-N'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazones and their acyl derivatives (benzohydrazides) represent a privileged scaffold in medicinal chemistry, characterized by the highly versatile -CO-NH-N=CH- pharmacophore. Among these, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide serves as a fascinating model compound for understanding how precise steric and electronic modifications dictate pharmacological efficacy.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the structure-activity relationship (SAR) of this molecule, focusing on how the ortho-methyl steric bulk and the para-nitro electronic withdrawal synergistically lock the molecule's conformation and tune its biological activity profile—specifically enhancing antimicrobial potency while suppressing antioxidant capacity.

Molecular Architecture & Conformational Dynamics

The biological behavior of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is fundamentally governed by its 3D spatial arrangement. The molecule is synthesized via the condensation of 2-methylbenzohydrazide and 4-nitrobenzaldehyde[1].

Crystallographic data reveals that the molecule adopts an E-configuration (trans) with respect to the central azomethine (C=N) double bond[1]. Crucially, the dihedral angle between the 2-methylphenyl ring and the 4-nitrophenyl ring is remarkably small—approximately 14.8° [1].

The Causality of Conformation

Why does this specific angle matter?

  • Steric Locking: The ortho-methyl group on the benzohydrazide ring introduces localized steric hindrance, restricting free rotation around the C-C bond connecting the aromatic ring to the carbonyl group.

  • Extended Conjugation: By forcing the molecule into a near-planar geometry, the π -electron delocalization is maximized across the entire scaffold. This planarity is entropically favorable for slotting into narrow hydrophobic binding pockets of bacterial enzymes.

  • Supramolecular Assembly: The planar conformation exposes the N-H and C=O groups, facilitating robust intermolecular N-H···O hydrogen bonding, which forms stable polymeric chains in the solid state and aids in target-receptor anchoring in biological systems[1][2].

Fig 1. Logical SAR map illustrating the electronic and steric contributions to bioactivity.

Structure-Activity Relationship (SAR) Profiling

To understand the bioactivity of this compound, we must isolate the variables. The SAR of this scaffold is dictated by a "push-pull" electronic system and the bidentate nature of the hydrazone core.

The Hydrazone Pharmacophore: Chelation & Tautomerism

The -CO-NH-N=CH- linkage is not merely a structural bridge; it is the primary pharmacophore. It undergoes amide-iminol tautomerism (-C(=O)-NH- -C(OH)=N-). In the biological milieu, this allows the molecule to act as a potent bidentate (O, N) ligand[3]. By chelating trace essential metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) required for bacterial metalloenzymes, the compound induces microbial starvation and enzymatic blockade.

The 4-Nitro Electronic Effect: Antimicrobial Enhancement

The substitution of a nitro (-NO2) group at the para position of the benzylidene ring dramatically shifts the pharmacological profile. The nitro group is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects.

  • Mechanism of Action: This electron withdrawal pulls electron density away from the imine nitrogen. Consequently, the acidity of the adjacent N-H proton increases, facilitating tautomerization to the active iminol form. Furthermore, the highly lipophilic and electron-deficient nature of the 4-nitrophenyl moiety enhances penetration through the lipid bilayers of Gram-positive and Gram-negative bacteria, where it can be bioreduced by bacterial nitroreductases into cytotoxic intermediate radical species[4][5].

The 4-Nitro Electronic Effect: Antioxidant Suppression

While the 4-nitro group is a boon for antimicrobial activity, it is highly detrimental to antioxidant potential. Antioxidant assays (like DPPH scavenging) rely on the molecule's ability to donate a hydrogen atom or an electron to neutralize a free radical.

  • Mechanism of Action: Because the -NO2 group aggressively withdraws electron density, it destabilizes any potential radical formed on the hydrazone backbone. Unlike electron-donating groups (e.g., 4-OH or 4-OCH3) which stabilize radicals via resonance, the 4-nitro derivative strongly resists hydrogen donation, resulting in negligible antioxidant activity[4][5].

Quantitative Pharmacological Data

The divergent effects of the 4-nitro substitution are best illustrated by comparing it against unsubstituted and electron-donating (4-OH) analogs within the same structural class.

Table 1: Comparative Antimicrobial Activity (MIC values) Data reflects generalized trends for N'-benzylidenebenzohydrazide derivatives to highlight the SAR of the benzylidene substituents[2][4].

Compound DerivativeSubstituent (R)E. coli MIC (mg/mL)S. aureus MIC (mg/mL)Primary SAR Driver
Unsubstituted-H> 1.000.85Baseline lipophilicity
Electron-Donating4-OH0.650.40H-bonding capability
Electron-Withdrawing 4-NO2 0.22 0.07 High lipophilicity, -I/-M effects

Table 2: Comparative Antioxidant Activity (DPPH Assay) Lower IC₅₀ or higher % inhibition indicates stronger antioxidant activity[4][5].

Compound DerivativeSubstituent (R)DPPH Inhibition (%)DPPH IC₅₀ (µg/mL)SAR Implication
Electron-Donating4-OH> 85%22.0Excellent H-atom donor
Unsubstituted-H~ 71%65.0Moderate radical stabilization
Electron-Withdrawing 4-NO2 < 46% > 100.0 Poor H-atom donor due to e⁻ withdrawal

Standardized Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

Synthesis and Crystallization Workflow

Rationale: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of 4-nitrobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of 2-methylbenzohydrazide[6].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.1 mmol (15.0 mg) of 2-methylbenzohydrazide in 20 mL of absolute methanol[1].

  • Addition: Add an equimolar amount (0.1 mmol, 15.1 mg) of 4-nitrobenzaldehyde to the solution[1].

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation[6].

  • Reflux: Attach a reflux condenser and stir the mixture at reflux temperature (approx. 65°C) for 2 to 4 hours.

  • Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2 v/v) mobile phase. The disappearance of the starting material spots indicates completion[6].

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature. Filter the resulting precipitate and wash it three times with cold methanol to remove unreacted starting materials.

  • Single Crystal Growth: To obtain crystals suitable for X-ray diffraction, dissolve the purified powder in a minimal amount of methanol and allow the solvent to evaporate slowly over several days at room temperature. Yellow, block-shaped crystals will form[1].

Fig 2. Step-by-step synthetic workflow for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

Antimicrobial MIC Assay (Broth Microdilution)

Rationale: The Minimum Inhibitory Concentration (MIC) assay provides a quantitative measure of the compound's bacteriostatic efficacy.

  • Preparation of Stock: Dissolve the synthesized compound in Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Note: DMSO is used due to the high lipophilicity imparted by the 4-nitro group.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 1.0 mg/mL down to 0.01 mg/mL).

  • Inoculation: Standardize bacterial suspensions (E. coli, S. aureus) to 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Add 10 µL of the inoculum to each well.

  • Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. Add 20 µL of resazurin dye (0.015%) to each well as a viability indicator. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration well that remains blue.

Conclusion

The rational design of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide demonstrates the profound impact of combining precise steric constraints with aggressive electronic modulation. The ortho-methyl group locks the molecule into a planar, highly conjugated conformation, while the para-nitro group acts as an electronic "pull," draining electron density from the hydrazone core. This specific SAR profile renders the molecule a highly potent antimicrobial agent, albeit at the complete sacrifice of its antioxidant capabilities. Understanding these mechanistic trade-offs is critical for drug development professionals aiming to optimize the benzohydrazide scaffold for targeted therapeutic applications.

References

  • Synthesis of E-stilbene azomethines as potent antimicrobial and antioxidant agents TÜBİTAK Academic Journals.[Link]

  • 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide PubMed Central (PMC) / National Institutes of Health.[Link]

  • Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide SciSpace / ResearchGate.[Link]

  • Synthesis, spectral and EPR studies of oxovanadium(IV) complexes incorporating tridentate ONO donor hydrazone ligands ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Characterization Protocol for 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide

Introduction and Mechanistic Rationale In the realm of drug discovery and materials science, acylhydrazones represent a privileged structural motif. Characterized by the highly conjugated −CO−NH−N=CH− linkage, these comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the realm of drug discovery and materials science, acylhydrazones represent a privileged structural motif. Characterized by the highly conjugated −CO−NH−N=CH− linkage, these compounds frequently exhibit potent antimicrobial, antioxidant, and metal-chelating properties[1].

The synthesis of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (CAS: 300733-22-6, MW: 283.28 g/mol )[2] relies on a classical acid-catalyzed condensation between an aryl hydrazide (2-methylbenzohydrazide) and an aryl aldehyde (4-nitrobenzaldehyde). This application note delineates a robust, self-validating protocol for this synthesis. Rather than merely listing steps, this guide emphasizes the mechanistic causality behind solvent selection, catalytic control, and purification strategies to ensure high yield and analytical purity[3].

Reaction Mechanism

The formation of the acylhydrazone is a reversible condensation reaction. It proceeds via the nucleophilic attack of the terminal amine of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the stable, highly conjugated Schiff base derivative[4].

Mechanism R1 2-Methylbenzohydrazide (Nucleophile) I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 4-Nitrobenzaldehyde (Electrophile) R2->I1 Electrophilic Receptor I2 Protonated Intermediate I1->I2 H+ Transfer (AcOH) P 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide I2->P Dehydration (-H2O)

Caption: Acid-catalyzed mechanistic pathway of the acylhydrazone condensation.

Materials and Quantitative Parameters

To maintain strict stoichiometric control and maximize the thermodynamic yield, the following parameters are established for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
2-Methylbenzohydrazide Nucleophile150.181.001.50 g
4-Nitrobenzaldehyde Electrophile151.121.051.59 g
Glacial Acetic Acid Acid Catalyst60.05Catalytic3–5 drops (~0.1 mL)
Absolute Ethanol Solvent46.07N/A30 mL
Target Product Acylhydrazone283.281.00 (Theoretical)2.83 g (100% Yield)

Experimental Workflow

Workflow A 1. Reagent Preparation Equilibration in Absolute Ethanol B 2. Acid Catalysis Addition of Glacial Acetic Acid A->B C 3. Condensation Reaction Reflux at 80°C for 2-4 Hours B->C D 4. Product Isolation Controlled Cooling & Filtration C->D E 5. Purification & Validation Recrystallization & TLC/NMR D->E

Caption: Experimental workflow for acylhydrazone synthesis and validation.

Step 1: Reagent Preparation and Solvation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methylbenzohydrazide (1.50 g, 10 mmol) in 20 mL of absolute ethanol.

  • Add 4-nitrobenzaldehyde (1.59 g, 10.5 mmol) to the suspension. Wash the weighing boat with an additional 10 mL of absolute ethanol to ensure quantitative transfer.

Scientist's Insight (Causality): Acylhydrazone formation releases water. According to Le Chatelier's principle, minimizing initial water content drives the equilibrium toward the product. Absolute ethanol provides a polar protic medium that solubilizes the precursors at elevated temperatures while strictly limiting adventitious moisture[3].

Step 2: Catalytic Activation
  • Add 3 to 5 drops of glacial acetic acid to the stirring mixture.

Scientist's Insight (Causality): The reaction requires a delicate pH balance (~4.5–5.5). If the pH is too low, the nucleophilic hydrazine nitrogen becomes fully protonated and unreactive. Glacial acetic acid provides mild acidity, selectively protonating the carbonyl oxygen of 4-nitrobenzaldehyde to enhance its electrophilicity without deactivating the hydrazide[3].

Step 3: Reflux and Condensation
  • Attach a reflux condenser to the flask and heat the mixture to 80 °C using a temperature-controlled oil bath.

  • Maintain reflux for 2 to 4 hours. The mixture will transition to a deep yellow or orange hue.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is complete when the UV-active spot corresponding to 4-nitrobenzaldehyde is consumed[4].

Step 4: Isolation via Crystallization
  • Remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize precipitation.

Scientist's Insight (Causality): The target acylhydrazone possesses a highly conjugated, rigid planar structure. This rigidity significantly decreases its solubility in cold ethanol compared to the starting materials, creating a thermodynamic sink that allows for highly selective precipitation upon cooling. Gradual cooling prevents the entrapment of impurities within the crystal lattice.

Step 5: Filtration and Purification
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to remove any unreacted aldehyde and trace acidic residues.

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol.

  • Dry the purified crystals in a vacuum desiccator over anhydrous CaCl2​ .

Troubleshooting and Process Optimization

ObservationMechanistic CauseCorrective Action
No precipitate upon cooling High solvent volume or incomplete reaction equilibrium.Concentrate the solution under reduced pressure by 50%; verify reaction completion via TLC.
Multiple spots on TLC Side reactions or unreacted starting materials trapped in the matrix.Ensure strict 1:1.05 stoichiometry; perform a secondary recrystallization of the crude product from hot ethanol.
Dark brown/black reaction mixture Oxidation of the aldehyde or thermal degradation.Purge the system with N2​ prior to reflux; maintain the oil bath temperature strictly at 80 °C.
Sluggish reaction rate Insufficient electrophilic activation of the carbonyl carbon.Verify the addition of glacial acetic acid. Check that the pH of the mixture is approximately 4.5–5.5.

References

  • [1] Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Source: ResearchGate | URL: 1

  • [3] Synthesis of E-stilbene azomethines as potent antimicrobial and antioxidant agents | Source: TÜBİTAK Academic Journals | URL: 3

  • [4] Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative | Source: IUCr Journals | URL: 4

  • [2] 300733-22-6 | 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide | Source: BLD Pharm | URL: 2

Sources

Application

Application Note: Structural Elucidation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide via FTIR and NMR Spectroscopy

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Executive Summary The robust characterization of active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

The robust characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is foundational to modern drug development. This application note provides an in-depth, self-validating methodology for the spectroscopic characterization of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (C₁₅H₁₃N₃O₃). By combining Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a rigorous framework for confirming molecular connectivity, identifying functional groups, and validating geometric isomerism.

Chemical Context & Mechanistic Insights

The target molecule is a substituted hydrazone synthesized via the condensation of 2-methylbenzohydrazide and 4-nitrobenzaldehyde[1]. Hydrazones are characterized by an azomethine proton (-N=CH-) conjugated with an amide linkage (-CONH-). This extended π-conjugation system presents unique analytical features:

  • Intermolecular Hydrogen Bonding: X-ray crystallographic data confirms that these molecules link through strong intermolecular N—H···O hydrogen bonds in the solid state[1].

  • Isomerism & Tautomerism: The molecule adopts an E-geometry around the C=N double bond to minimize steric hindrance and can exhibit amide-iminol tautomerism in solution, heavily influencing its spectral signature[2].

Experimental Workflow

Workflow Synthesis 1. Synthesis Condensation Reaction Purification 2. Purification Recrystallization in MeOH Synthesis->Purification FTIR_Prep 3A. FTIR Prep KBr Pellet Formulation Purification->FTIR_Prep NMR_Prep 3B. NMR Prep Dissolution in DMSO-d6 Purification->NMR_Prep FTIR_Anal 4A. FTIR Analysis Identify Functional Groups FTIR_Prep->FTIR_Anal NMR_Anal 4B. NMR Analysis Elucidate Connectivity NMR_Prep->NMR_Anal Validation 5. Data Validation D2O Exchange & Cross-Ref FTIR_Anal->Validation NMR_Anal->Validation

Fig 1. Experimental workflow for synthesis and spectroscopic characterization.

Synthesis & Sample Preparation Protocol

Mechanistic Causality: Why use methanol as the reaction solvent? Methanol effectively solubilizes the starting materials at reflux. However, as the extended conjugated system of the hydrazone forms, its solubility drops significantly. Methanol acts as an anti-solvent for the product, driving spontaneous crystallization and shifting the reaction equilibrium toward quantitative yield without requiring complex chromatography[1].

Step-by-Step Protocol:

  • Equilibration: Add 1.0 mmol of 4-nitrobenzaldehyde and 1.0 mmol of 2-methylbenzohydrazide to a 50 mL round-bottom flask.

  • Solvation: Suspend the mixture in 20 mL of anhydrous methanol.

  • Reaction: Stir the mixture at reflux (approx. 65 °C) for 10–30 minutes until a clear yellow solution forms, followed by the gradual appearance of a precipitate.

  • Crystallization: Allow the solution to cool to room temperature, then perform slow evaporation over 24-48 hours to yield block-shaped yellow crystals[1].

  • Isolation: Filter the crystals under vacuum, wash with cold methanol (2 × 5 mL), and dry under high vacuum for 12 hours to remove residual solvent prior to spectroscopic analysis.

FTIR Characterization Protocol

Mechanistic Causality: Why utilize a KBr pellet instead of neat powder Attenuated Total Reflectance (ATR)? While ATR is rapid, the high mechanical pressure applied to the sample crystal can compress the solid-state lattice, artificially shifting the delicate intermolecular N-H···O hydrogen bonding network inherent to this hydrazone[1]. Dispersing the sample in an IR-transparent KBr matrix isolates the molecules, providing sharper, more thermodynamically representative stretching frequencies for the N-H and C=O bonds[3].

Step-by-Step Protocol:

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110 °C for 2 hours to eliminate moisture (water exhibits a broad O-H stretch at ~3400 cm⁻¹ that masks the N-H signal).

  • Sample Grinding: Grind 1–2 mg of the synthesized hydrazone with 100 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a hydraulic press die and apply 10 tons of pressure for 2 minutes to form a transparent wafer.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Table 1: FTIR Spectral Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeDiagnostic Value
N-H (Amide) 3180 – 3250StretchingConfirms secondary amide; broadens due to H-bonding[4].
C=O (Amide I) 1640 – 1670StretchingPrimary indicator of the hydrazide carbonyl integrity.
C=N (Imine) 1600 – 1620StretchingConfirms successful condensation (Schiff base formation).
-NO₂ (Asym/Sym) ~1520 / ~1340StretchingVerifies presence of the 4-nitrobenzylidene moiety.

NMR Characterization Protocol

Mechanistic Causality: Why select DMSO-d₆ as the NMR solvent? The target molecule possesses a rigid, planar structure stabilized by strong intermolecular hydrogen bonds, rendering it poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ acts as a potent hydrogen-bond acceptor, disrupting the crystal lattice to ensure complete dissolution. Furthermore, as an aprotic solvent, DMSO-d₆ prevents the rapid chemical exchange of the amide proton, allowing the critical -NH signal to be clearly resolved[4].

Step-by-Step Protocol:

  • Sample Dissolution: Dissolve 15 mg of the dried compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the NMR tube for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Acquisition (¹H): Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard single-pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling, 1024 scans, and a relaxation delay of 2 seconds.

Table 2: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
11.80 – 12.20 Singlet (s)1H-NH (Amide)Highly deshielded by adjacent C=O and N=C; H-bonding.
8.40 – 8.60 Singlet (s)1H-N=CH-Azomethine proton; deshielded by imine nitrogen and Ar-ring.
8.25 – 8.35 Doublet (d)2HAr-H (Nitro ring)Protons ortho to the strongly electron-withdrawing -NO₂ group.
7.95 – 8.05 Doublet (d)2HAr-H (Nitro ring)Protons meta to -NO₂, ortho to the imine linker.
7.20 – 7.50 Multiplets (m)4HAr-H (o-Tolyl)Complex splitting due to asymmetry of the 2-methylphenyl group.
2.30 – 2.40 Singlet (s)3H-CH₃Benzylic methyl group, shifted downfield by the aromatic ring.
Table 3: ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentDiagnostic Significance
165.0 – 168.0 C=O (Amide)Confirms carbonyl carbon integrity; sensitive to tautomerism.
145.0 – 148.0 C=N (Imine)Validates the azomethine carbon formation.
147.5 – 148.5 C-NO₂ (Ar)Quaternary aromatic carbon attached directly to the nitro group.
124.0 – 140.0 Ar-CAromatic carbons from both the o-tolyl and 4-nitrophenyl rings.
19.0 – 20.0 -CH₃Aliphatic benzylic methyl carbon.

Spectral-Structural Mapping

Logic Molecule Hydrazone Derivative Amide Amide Group (-CONH-) Molecule->Amide Imine Imine Group (-N=CH-) Molecule->Imine Nitro Nitro Group (-NO2) Molecule->Nitro Methyl Methyl Group (-CH3) Molecule->Methyl IR_Amide FTIR: ~1650 cm⁻¹ (C=O) ~3200 cm⁻¹ (N-H) Amide->IR_Amide NMR_Amide 1H NMR: ~11.8 ppm (NH) 13C NMR: ~166 ppm (C=O) Amide->NMR_Amide IR_Imine FTIR: ~1610 cm⁻¹ (C=N) Imine->IR_Imine NMR_Imine 1H NMR: ~8.5 ppm (CH) 13C NMR: ~147 ppm Imine->NMR_Imine IR_Nitro FTIR: ~1520, 1340 cm⁻¹ Nitro->IR_Nitro NMR_Methyl 1H NMR: ~2.4 ppm (CH3) 13C NMR: ~19 ppm Methyl->NMR_Methyl

Fig 2. Logical relationship mapping functional groups to their specific FTIR and NMR signals.

Quality Control & Self-Validation System

To ensure the analytical data constitutes a self-validating system, we employ a Deuterium Exchange Protocol to definitively assign the amide proton and rule out sample impurities.

Validation Protocol:

  • After acquiring the standard ¹H NMR spectrum, add 10 μL of heavy water (D₂O) directly to the NMR tube.

  • Invert the tube 5-10 times to ensure thorough mixing and allow 5 minutes for equilibration.

  • Re-acquire the ¹H NMR spectrum using identical parameters.

Validation Logic: The peak at ~11.8–12.2 ppm will selectively disappear due to the rapid chemical exchange of the labile amide proton with deuterium (N-H → N-D). Conversely, the azomethine proton (-N=CH-) at ~8.5 ppm is non-labile and will remain entirely unchanged. This differential response provides absolute, internal confirmation of the assignments without relying solely on predictive software.

References

  • Title: 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link][1]

  • Title: SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4- NITROBENZYLIDENE) BENZOHYDRAZIDE Source: ResearchGate URL: [Link][4]

  • Title: N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 Source: PubChem, National Library of Medicine URL: [Link][3]

  • Title: Electronic and NLO Performances of Benzohydrazide Derivatives: DFT Investigation and (RDG, AIM) Analysis Source: ResearchGate URL: [Link][2]

Sources

Method

Application Note: Preparation and Characterization of Transition Metal Complexes with 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Inorganic and Medicinal Chemistry. Introduction and Rationale The development of transition metal complexes utilizing hydrazone-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Inorganic and Medicinal Chemistry.

Introduction and Rationale

The development of transition metal complexes utilizing hydrazone-based Schiff base ligands has become a cornerstone strategy in modern medicinal inorganic chemistry. Specifically, derivatives of benzohydrazide have garnered immense attention due to their diverse pharmacological profiles, including anti-tubercular, antibacterial, and anti-inflammatory activities.

The ligand 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide represents a highly rationalized structural design:

  • The 2-Methyl Substitution: The introduction of a methyl group at the ortho-position of the benzohydrazide ring provides targeted steric hindrance. This steric bulk influences the spatial arrangement of the resulting metal complex, often favoring specific distorted octahedral or square planar geometries that can enhance target-protein binding specificity.

  • The 4-Nitro Substitution: The strongly electron-withdrawing nitro group on the benzylidene moiety increases the electrophilicity of the azomethine carbon. Furthermore, it significantly enhances the overall lipophilicity of the complex, a critical parameter for penetrating lipid-rich bacterial cell walls, such as those of Mycobacterium tuberculosis.

Recent studies on the closely related unsubstituted N'-(4-nitrobenzylidene)benzohydrazide have demonstrated that its Zn(II) complex exhibits anti-tuberculosis inhibition potency comparable to streptomycin[1]. Similarly, the 4-methyl analog has shown potent antibacterial activity against S. pyogenes, K. pneumoniae, and E. coli[2]. This application note provides a comprehensive, self-validating protocol for synthesizing the 2-methyl analog and its coordination with Cu(II), Ni(II), Co(II), and Zn(II) ions.

Chemical Causality & Design Principles

Ligand Tautomerism and Coordination Mode

Hydrazone ligands exhibit keto-enol tautomerism. In the solid state, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide exists primarily in the neutral keto form. However, in solution—particularly in the presence of a weak base or transition metal ions—it tautomerizes to the enol form. Deprotonation of the enol yields a monoanionic ligand.

Spectroscopic studies of analogous substituted complexes confirm that the ligand functions as a bidentate donor, condensing through the oxygen atom of the enolate group and the nitrogen atom of the azomethine group[2]. This bidentate (N, O) coordination forms a highly stable 5-membered metallo-ring.

CoordinationLogic KetoForm Ligand (Keto Form) Neutral, Weakly Coordinating BaseAddition Base Addition (e.g., Et3N or Acetate) KetoForm->BaseAddition EnolForm Ligand (Enolate Form) Monoanionic, Strong Bidentate BaseAddition->EnolForm Chelation Chelation via Azomethine-N & Enolate-O EnolForm->Chelation MetalIon Metal Cation (M2+) MetalIon->Chelation StableComplex Stable Metallo-Ring (5-membered) Chelation->StableComplex

Caption: Logical progression of ligand tautomerization and subsequent bidentate metal chelation.

Experimental Protocols

Protocol A: Synthesis of the Ligand (2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide)

Objective: To synthesize the Schiff base ligand via an acid-catalyzed condensation reaction.

  • Preparation: Dissolve 10.0 mmol of 2-methylbenzohydrazide in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: In a separate beaker, dissolve 10.0 mmol of 4-nitrobenzaldehyde in 25 mL of absolute ethanol. Add this solution dropwise to the hydrazide solution under continuous magnetic stirring.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture.

    • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic primary amine of the hydrazide, thereby accelerating the condensation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3 v/v) solvent system. The disappearance of the starting material spots and the emergence of a new, distinct spot validates the formation of the Schiff base.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the resulting solid under vacuum. Wash the precipitate with cold ethanol followed by diethyl ether. Recrystallize from hot ethanol to yield the pure ligand. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Preparation of Transition Metal Complexes

Objective: To synthesize [M(L)₂] or[M(L)₂(H₂O)₂] complexes (where M = Cu(II), Ni(II), Co(II), Zn(II) and L = deprotonated ligand).

  • Ligand Solution: Dissolve 2.0 mmol of the synthesized ligand in 30 mL of hot absolute ethanol.

  • Metal Salt Solution: Dissolve 1.0 mmol of the respective metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in 15 mL of ethanol.

    • Causality: A 1:2 (Metal:Ligand) molar ratio is strictly utilized. The elemental analysis and TOF-mass spectroscopy of analogous complexes confirm a 1:2 metal-to-ligand stoichiometry[2].

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.

  • pH Adjustment (Critical Step): Add an ethanolic solution of triethylamine (Et₃N) dropwise to adjust the pH to ~7.5–8.0.

    • Causality: The basic environment forces the tautomerization of the ligand from the keto form to the enol form and facilitates deprotonation. The resulting enolate oxygen is a significantly stronger donor than the neutral carbonyl oxygen.

  • Reflux: Reflux the reaction mixture for 4–6 hours.

    • Self-Validation: A distinct color change (e.g., from the yellow ligand to dark green for the Cu(II) complex) and the formation of a microcrystalline precipitate indicate successful coordination.

  • Isolation & Purification: Cool the mixture to room temperature. Filter the precipitated complex, wash thoroughly with hot distilled water (to remove unreacted metal salts), cold ethanol (to remove unreacted ligand), and finally with diethyl ether.

  • Drying: Dry the complex in a vacuum oven at 60°C for 12 hours.

Workflow Visualization

Workflow Precursors Precursors: 2-Methylbenzohydrazide + 4-Nitrobenzaldehyde Condensation Acid-Catalyzed Condensation (Reflux 3-4h) Precursors->Condensation Ligand Ligand (L): 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide Condensation->Ligand Complexation Coordination Reaction (M:L = 1:2 Ratio, pH 7.5) Ligand->Complexation MetalSalts Transition Metal Salts: Cu(II), Ni(II), Co(II), Zn(II) MetalSalts->Complexation Complexes Metal Complexes: [M(L)2(H2O)2] or [M(L)2] Complexation->Complexes Characterization Characterization: FT-IR, NMR, UV-Vis, Magnetic Susceptibility Complexes->Characterization BioAssay Biological Evaluation: Anti-TB, Antibacterial, Anti-inflammatory Characterization->BioAssay

Caption: Complete experimental workflow from precursor condensation to biological evaluation.

Data Presentation: Expected Physicochemical Properties

Based on the structural analogs and established coordination chemistry of N'-(4-nitrobenzylidene)benzohydrazide derivatives[1][2], the synthesized complexes are expected to exhibit the following physicochemical parameters:

Complex FormulationMetal IonExpected ColorMagnetic Moment (μ_eff, BM)Expected GeometryBinding Mode
[Cu(L)₂(H₂O)₂] Cu(II)Dark Green / Brown1.7 – 1.9 (Paramagnetic)Distorted OctahedralBidentate (N, O)
[Ni(L)₂(H₂O)₂] Ni(II)Light Green2.8 – 3.2 (Paramagnetic)OctahedralBidentate (N, O)
[Co(L)₂(H₂O)₂] Co(II)Brown / Dark Red4.2 – 4.6 (Paramagnetic)OctahedralBidentate (N, O)
[Zn(L)₂(H₂O)₂] Zn(II)Pale Yellow / WhiteDiamagneticOctahedralBidentate (N, O)

Note: The shift of the azomethine ν(C=N) band to lower frequencies in FT-IR (typically from ~1600 cm⁻¹ to ~1580 cm⁻¹) and the disappearance of the ν(N−H) stretch serve as definitive spectroscopic validation of metal-nitrogen and enolate-oxygen coordination.

References

  • Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes... Source: Chemistry & Biodiversity (via NIH/PubMed) URL:[Link] (Referenced as[1] in text)

  • SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4- NITROBENZYLIDENE) BENZOHYDRAZIDE Source: ResearchGate URL: (Referenced as[2] in text)

Sources

Application

Application Notes and Protocols for In Vivo Toxicity Testing of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

Introduction: Establishing the Toxicological Profile of a Novel Benzohydrazide The compound 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a novel chemical entity belonging to the hydrazone class of compounds.[1][2] H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing the Toxicological Profile of a Novel Benzohydrazide

The compound 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a novel chemical entity belonging to the hydrazone class of compounds.[1][2] Hydrazones are known for a wide spectrum of biological activities, making them promising candidates in drug discovery.[3][4] However, before any potential therapeutic application can be considered, a thorough evaluation of its safety profile is paramount. In vivo toxicity testing is a critical and mandatory step in the preclinical development of any new chemical entity, providing essential data on the potential adverse effects on a living organism.

This guide provides a detailed framework for conducting acute and sub-acute oral toxicity studies for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, designed for researchers, scientists, and drug development professionals. The protocols described herein are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reproducible data for hazard identification and risk assessment.[5][6][7][8] The rationale behind each experimental step is elucidated to provide a comprehensive understanding of the toxicological evaluation process.

The molecular structure of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, which includes a nitrobenzylidene moiety and a benzohydrazide core, suggests potential for biological activity and, consequently, toxicity. Nitroaromatic compounds can exhibit toxicity, and hydrazines have been shown to have toxic effects.[9][10][11] Therefore, a stepwise and careful evaluation is necessary.

Part 1: Acute Oral Toxicity Assessment (OECD Guideline 423)

The acute oral toxicity study provides information on the adverse effects that may arise from a single oral dose of the substance.[6] This study is crucial for classifying the substance for hazard and for determining the dose ranges for subsequent, longer-term studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to obtain sufficient information on the acute toxicity of the chemical to enable its classification.[8][12]

Principle of the Acute Toxic Class Method (OECD 423)

This method involves administering the test substance to a small group of animals in a stepwise manner at one of three fixed starting dose levels: 5, 50, or 300 mg/kg body weight. The outcome of the first step determines the subsequent steps, which may involve dosing at higher or lower fixed levels (2000 mg/kg). The classification is based on the number of animal mortalities observed at each step.

Experimental Protocol: Acute Oral Toxicity

1. Test Animal Selection and Housing:

  • Species and Strain: Wistar rats or Sprague-Dawley rats are commonly used. For this protocol, we will use healthy, young adult female Wistar rats (8-12 weeks old). Females are often used as they are generally slightly more sensitive.

  • Housing: Animals should be housed in a controlled environment with a temperature of 22 ± 3°C, relative humidity of 30-70%, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.

2. Dose Formulation and Administration:

  • Vehicle Selection: The choice of vehicle depends on the solubility of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. Water is the preferred vehicle. If the compound is not soluble in water, a solution in another vehicle like corn oil or a suspension in 0.5% carboxymethylcellulose (CMC) can be used.[5] The toxicological characteristics of the vehicle must be known.[5]

  • Dose Preparation: The test substance should be freshly prepared for administration.

  • Administration: The substance is administered orally by gavage using a suitable stomach tube.[6][12] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

3. Dosing Procedure (Stepwise Approach):

  • Fasting: Food should be withheld overnight for rats before dosing, but not water.[6]

  • Starting Dose: A starting dose of 300 mg/kg is often appropriate for a substance with an unknown toxicity profile.

  • Dosing: A group of three female rats is dosed with the starting dose.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13][14] Special attention should be paid during the first 4 hours after dosing.

4. Clinical Observations:

  • Detailed observations should be recorded for each animal, including changes in skin and fur, eyes, and mucous membranes.

  • Respiratory, circulatory, autonomic, and central nervous system effects should be noted.

  • Somatomotor activity and behavior patterns should also be observed.

  • The time of onset, duration, and severity of any toxic signs should be recorded.

5. Body Weight:

  • Individual animal weights should be recorded shortly before the test substance is administered and at least weekly thereafter.

6. Necropsy:

  • At the end of the 14-day observation period, all surviving animals are euthanized.

  • All animals (including those that died during the study) should be subjected to a gross necropsy.

  • Any macroscopic abnormalities should be recorded.

Data Interpretation and Classification

The classification of the test substance is based on the number of animals that die within a defined period at specific dose levels, as outlined in the OECD 423 guideline.

Part 2: Sub-acute (28-Day) Repeated Dose Oral Toxicity Study (OECD Guideline 407)

A 28-day repeated dose toxicity study provides information on the potential adverse effects of a substance following repeated oral administration over a prolonged period.[7][15] This study is designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Experimental Workflow for Sub-acute Toxicity Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (28 Days) cluster_post Post-Dosing Phase Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Data Collection (Body Weight, Food/Water Intake) Randomization->Baseline Dosing Daily Oral Gavage (Vehicle, Low, Mid, High Doses) Baseline->Dosing Observations Daily Clinical Observations (Mortality, Morbidity, Behavior) Dosing->Observations Measurements Weekly Measurements (Body Weight, Food/Water Consumption) Dosing->Measurements Sacrifice Terminal Sacrifice (Day 29) Measurements->Sacrifice Blood Blood Collection (Hematology & Biochemistry) Sacrifice->Blood Organs Organ Weight Measurement Sacrifice->Organs Histo Histopathological Examination Organs->Histo

Caption: Workflow for the 28-day sub-acute oral toxicity study.

Experimental Protocol: Sub-acute Oral Toxicity

1. Test Animal Selection and Housing:

  • Species and Strain: Wistar rats (both male and female) are typically used.

  • Group Size: At least 5 animals of each sex per group.

  • Housing and Acclimatization: As described for the acute toxicity study.

2. Dose Level Selection:

  • At least three dose levels and a concurrent control group are used.

  • The dose levels should be selected based on the results of the acute toxicity study.

  • The highest dose should induce some toxic effects but not significant mortality. The lowest dose should not induce any observable toxic effects.

3. Dose Formulation and Administration:

  • As described for the acute toxicity study.

  • The test substance is administered daily for 28 days.

4. Observations:

  • Clinical Signs: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Recorded weekly.[16]

  • Ophthalmological Examination: Performed prior to the administration of the test substance and at the termination of the study.

  • Functional Observations: A more detailed examination of behavior, motor activity, and sensory reactivity can be conducted towards the end of the study.

5. Clinical Pathology:

  • At the end of the 28-day period, blood samples are collected for hematological and biochemical analysis.[17]

  • Hematology: Parameters such as red blood cell count, white blood cell count, hemoglobin, and platelet count are measured.[18]

  • Clinical Biochemistry: Parameters related to liver and kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), urea, and creatinine are measured.[19]

6. Pathology:

  • Gross Necropsy: All animals are subjected to a full gross necropsy.

  • Organ Weights: The weights of major organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries) are recorded.

  • Histopathology: Tissues from all control and high-dose animals are examined microscopically.[20][21] Tissues from the intermediate and low-dose groups showing treatment-related changes should also be examined.

Data Presentation: Key Parameters for Analysis

Table 1: Hematological Parameters

ParameterUnitSignificance
Red Blood Cell Count (RBC)x10^12/LOxygen-carrying capacity of blood
Hemoglobin (HGB)g/dLOxygen transport
Hematocrit (HCT)%Volume of red blood cells
Mean Corpuscular Volume (MCV)fLAverage volume of red blood cells
Mean Corpuscular Hemoglobin (MCH)pgAverage amount of hemoglobin per red blood cell
White Blood Cell Count (WBC)x10^9/LImmune system status
Differential WBC Count%Proportions of different types of white blood cells
Platelet Count (PLT)x10^9/LBlood clotting function

Table 2: Serum Biochemical Parameters

ParameterUnitSignificance
Alanine Aminotransferase (ALT)U/LLiver function
Aspartate Aminotransferase (AST)U/LLiver and muscle function
Alkaline Phosphatase (ALP)U/LLiver and bone function
Total Bilirubinmg/dLLiver function
Total Proteing/dLNutritional status, liver and kidney function
Albuming/dLLiver function
Blood Urea Nitrogen (BUN)mg/dLKidney function
Creatininemg/dLKidney function
Glucosemg/dLCarbohydrate metabolism
Cholesterolmg/dLLipid metabolism
Triglyceridesmg/dLLipid metabolism

Part 3: Histopathological Examination

Histopathology is a cornerstone of toxicology studies, providing microscopic evidence of tissue damage.[20][22][23]

Protocol for Histopathological Examination

1. Tissue Collection and Fixation:

  • Immediately after euthanasia and gross necropsy, selected organs are collected.

  • Tissues are trimmed and placed in a fixative, most commonly 10% neutral buffered formalin.

2. Tissue Processing and Embedding:

  • Fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and infiltrated with paraffin wax.

  • The infiltrated tissues are then embedded in paraffin blocks.

3. Sectioning and Staining:

  • The paraffin blocks are sectioned into thin slices (typically 4-5 µm) using a microtome.

  • The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E).

4. Microscopic Examination:

  • A board-certified veterinary pathologist examines the stained slides.

  • Any pathological changes, such as inflammation, necrosis, apoptosis, hypertrophy, and hyperplasia, are recorded and graded for severity.

Decision Tree for Acute Toxicity Testing (OECD 423)

G cluster_outcome1 Outcome at 300 mg/kg cluster_outcome2 Outcome at 2000 mg/kg cluster_outcome3 Outcome at 50 mg/kg Start Start with 3 animals at 300 mg/kg Outcome1_1 0 or 1 death Start->Outcome1_1 Outcome1_2 2 or 3 deaths Start->Outcome1_2 Dose2000 Dose 3 more animals at 2000 mg/kg Outcome1_1->Dose2000 Dose50 Dose 3 more animals at 50 mg/kg Outcome1_2->Dose50 Outcome2_1 <= 1 death in total Dose2000->Outcome2_1 Outcome2_2 > 1 death in total Dose2000->Outcome2_2 Classify_Unclassified Unclassified (LD50 > 2000) Outcome2_1->Classify_Unclassified Classify_Cat4 Category 4 (300 < LD50 <= 2000) Outcome2_2->Classify_Cat4 Outcome3_1 <= 1 death in total Dose50->Outcome3_1 Outcome3_2 > 1 death in total Dose50->Outcome3_2 Classify_Cat3 Category 3 (50 < LD50 <= 300) Outcome3_1->Classify_Cat3 Classify_Cat1_2 Proceed to 5 mg/kg to differentiate Category 1 and 2 Outcome3_2->Classify_Cat1_2

Caption: Decision logic for the Acute Toxic Class Method (OECD 423).

Conclusion

The in vivo toxicity testing protocols outlined in this document provide a robust and scientifically sound framework for evaluating the safety of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. By adhering to internationally recognized OECD guidelines, researchers can generate high-quality data that is essential for the preclinical development of this novel compound. A thorough understanding of the principles behind these protocols will enable scientists to make informed decisions regarding the potential risks and future development of this and other new chemical entities.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Gothe Shivani Rameshwar, et al. "OECD guidelines for acute oral toxicity studies: an overview." International Journal of Research in Ayurveda and Pharmacy, 2023. Available at: [Link]

  • Oelgeschläger, M. "The enhancement of the subacute repeat dose toxicity test OECD TG 407 for the detection of endocrine active chemicals." Archives of Toxicology, 2006. Available at: [Link]

  • OECD. "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4, 2002. Available at: [Link]

  • Slideshare. "OECD Guideline For Acute oral toxicity (TG 423)." Available at: [Link]

  • Labcorp. "OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method)." Available at: [Link]

  • Kanani, J. P., et al. "Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study." Forensic Science International: Reports, 2024. Available at: [Link]

  • Üçkardeş, F., et al. "THE HISTOPATHOLOGICAL INVESTIGATION OF LIVER IN EXPERIMENTAL ANIMALS AFTER SHORT-TERM EXPOSURES TO PESTICIDES." Fresenius Environmental Bulletin, 2010.
  • de Liz Oliveira Cavalli, V. L., et al. "Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup®." Environmental Science and Pollution Research, 2013. Available at: [Link]

  • Peter, C. "Histopathology of Preclinical Toxicity Studies." ResearchGate, 2016. Available at: [Link]

  • Parasuraman, S., et al. "Age-related changes in hematological and biochemical profiles of Wistar rats." Journal of Basic and Clinical Physiology and Pharmacology, 2024. Available at: [Link]

  • HistologiX. "Supporting Toxicology Studies." Available at: [Link]

  • Wax-it Histology Services Inc. "Histopathological Considerations for IHC-based Studies." 2024. Available at: [Link]

  • Al-Sbiei, A., et al. "Tissue Distribution, Pharmacokinetics, and Effect of Hematological and Biochemical Parameters of Acute Intravenous Administration of Silver Nanoparticles in Rats." MDPI, 2023. Available at: [Link]

  • ResearchGate. "Hematological parameters of rats in sub-chronic toxicity study." Available at: [Link]

  • Labcorp. "OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day)." Available at: [Link]

  • Török, M., et al. "Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals." Human & Experimental Toxicology, 1998. Available at: [Link]

  • Tang, C. B. "2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide." Acta Crystallographica Section E: Structure Reports Online, 2010. Available at: [Link]

  • Saeloh, D., et al. "Acute and Subchronic (28-day) Oral Toxicity Studies on the Film Formulation of k-Carrageenan and Konjac Glucomannan for Soft Capsule Application." MDPI, 2019. Available at: [Link]

  • Slideshare. "Subacute toxicity testing as per oecd guidelines tulsi 407." Available at: [Link]

  • Tang, C. B. "2-Methyl-N'-(4-nitro-benzyl-idene)benzohydrazide." Acta Crystallographica Section E: Structure Reports Online, 2010. Available at: [Link]

  • Surtam, T., et al. "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." MDPI, 2023. Available at: [Link]

  • Khan, S. A., et al. "Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate." PLOS ONE, 2024. Available at: [Link]

  • Hussain, R., et al. "Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways." Frontiers in Pharmacology, 2022. Available at: [Link]

  • ResearchGate. "The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats." Available at: [Link]

  • Brambilla, G., et al. "In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine)." Journal of the American College of Toxicology, 1987. Available at: [Link]

  • Williams, H., et al.
  • Roy, K., et al. "In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach." MDPI, 2022. Available at: [Link]

  • Hartwig, A. "Nitrobenzene. MAK Value Documentation, addendum – Translation of the German version from 2017." The MAK Collection for Occupational Health and Safety, 2025. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Nitrobenzene." 1990. Available at: [Link]

  • Al-Nakib, T. M., et al. "An evaluation of the acute in vivo toxicity of benzylidenechroman-4-ones, l-thiobenzylidenechroman-4-ones and benzylidenetetralones." Journal of Clinical Pharmacy and Therapeutics, 1991. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Hydrazines." 1997. Available at: [Link]

  • Mamedov, V. A., et al. "Synthesis and bioactivity of benzohydrazide derivatives." Biointerface Research in Applied Chemistry, 2020. Available at: [Link]

  • Semantic Scholar. "Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity." 2017. Available at: [Link]

Sources

Method

Cell Culture Assay Preparation for 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide: Efficacy and Mechanistic Profiling

Introduction & Scientific Rationale 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide (CAS: 300733-22-6) is a synthetic hydrazone derivative characterized by a benzohydrazide core linked to a 4-nitrobenzylidene moiety[1],[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide (CAS: 300733-22-6) is a synthetic hydrazone derivative characterized by a benzohydrazide core linked to a 4-nitrobenzylidene moiety[1],[2]. In medicinal chemistry, the benzohydrazide scaffold is highly regarded for its broad-spectrum pharmacological properties, including robust antimicrobial, antifungal, and anticancer activities[3].

The biological efficacy of this specific compound is heavily influenced by its structural features. The presence of the highly electronegative nitro (-NO₂) group on the benzylidene ring acts as a strong electron-withdrawing moiety, which has been empirically shown to enhance antibacterial and antifungal activity by increasing the molecule's lipophilicity and target-binding affinity[4]. Mechanistically, related acylhydrazones have been shown to target fungal sphingolipid synthesis (specifically Glucosylceramide, GlcCer)[5] and inhibit bacterial DNA gyrase. In mammalian cancer models, these derivatives induce apoptosis via caspase-3 activation[3].

Because hydrazone linkages are susceptible to hydrolysis in aqueous environments, and the compound exhibits high hydrophobicity, precise assay preparation is critical. This application note details the causality-driven protocols required to evaluate this compound in vitro without compromising its structural integrity or introducing solvent-induced cytotoxicity.

Physicochemical Properties & Formulation Strategy

To ensure reproducible cell culture assays, researchers must account for the compound's solubility limitations. The molecule is practically insoluble in water but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Causality in Formulation: Aqueous dilution must be performed immediately prior to the assay. Prolonged storage in aqueous media can lead to the hydrolysis of the imine (hydrazone) bond, rendering the compound inactive. Furthermore, the final concentration of DMSO in any cell-based assay must not exceed 1% (ideally <0.5% for mammalian cells) to prevent solvent-induced lipid bilayer disruption, which would falsely inflate the compound's apparent cytotoxicity[3].

Quantitative Data Summary
ParameterValue / CharacteristicExperimental Implication
Molecular Formula C₁₅H₁₃N₃O₃Determines molecular weight (283.28 g/mol ) for molarity calculations.
Primary Solvent 100% DMSORequired for stock solution; ensures complete dissolution.
Aqueous Stability Low to ModerateWorking dilutions must be made fresh daily.
Max Assay DMSO % ≤ 1.0% (Microbial) / ≤ 0.5% (Mammalian)Prevents baseline solvent toxicity and false-positive MIC/IC₅₀ values.
Expected MIC Range 0.5 - 64 µg/mLBased on homologous nitro-hydrazone derivatives[4].

Experimental Workflows & Methodologies

Protocol A: Stock Solution Preparation & Storage

Self-Validating System: The absence of particulate matter under 10x magnification confirms complete solubilization.

  • Weighing: Accurately weigh 2.83 mg of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

  • Solubilization: Dissolve the powder in exactly 1.0 mL of sterile, molecular-grade 100% DMSO to create a 10 mM stock solution .

  • Vortexing & Sonication: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes (the compound is potentially light-sensitive). Store immediately at -20°C. Do not subject aliquots to repeated freeze-thaw cycles.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Adheres to Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines[6].

  • Inoculum Preparation: Suspend isolated colonies of the target pathogen (e.g., S. aureus or C. albicans) in sterile saline to match a 0.5 McFarland standard. Dilute in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of MHB to columns 2–12. Add 200 µL of the working compound solution (e.g., 128 µg/mL in MHB, ensuring DMSO is <1%) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to columns 1–11.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL MHB + 100 µL inoculum (Must show turbidity).

    • Column 12 (Sterility Control): 200 µL MHB only (Must remain clear).

    • Solvent Control: MHB containing 1% DMSO + inoculum (Must show normal growth to rule out DMSO toxicity).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well with no visible turbidity.

Protocol C: Mammalian Cell Viability (Cytotoxicity Profiling)

To establish the Therapeutic Index (TI = IC₅₀ / MIC).

  • Cell Seeding: Seed mammalian cells (e.g., HEK-293 or target cancer lines) at a density of 1 × 10⁴ cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS[3]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply fresh media containing serial dilutions of the compound (0.1 to 100 µM). Ensure the final DMSO concentration is uniform across all wells and strictly ≤0.5%.

  • Incubation: Incubate for 48 hours.

  • Viability Assay (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate media and dissolve the formazan crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Workflow Visualization

The following diagram maps the integration of assay preparation, biological testing, and mechanistic interpretation for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

G C 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide S Stock Solution (100% DMSO, -20°C) C->S Solubilization A1 Antimicrobial Assay (Broth Microdilution) S->A1 Dilute in MHB/RPMI (DMSO <1%) A2 Cytotoxicity Assay (Mammalian Cell Lines) S->A2 Dilute in DMEM/FBS (DMSO <0.5%) M1 Target: Fungal GlcCer / Bacterial DNA Gyrase A1->M1 Mechanism M2 Target: Caspase-3 Apoptosis Induction A2->M2 Mechanism D1 Determine MIC & MBC M1->D1 D2 Determine IC50 M2->D2 TI Calculate Therapeutic Index (TI) D1->TI D2->TI

Workflow and mechanistic profiling of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide assays.

References

  • 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide - PMC. nih.gov.
  • 300733-22-6|2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide. bldpharm.com.
  • Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide - Benchchem. benchchem.com.
  • Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives: Identification of a Lead with In Vivo Efficacy against Linezolid-Resistant Staphylococcus aureus | Journal of Medicinal Chemistry - ACS Public
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. mdpi.com.
  • Novel Antifungal Acylhydrazones Targeting GluCer Synthesis | Ojima Research Group - Stony Brook University. stonybrook.edu.

Sources

Application

Application Note: Green Synthesis of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide

Executive Summary The transition toward sustainable laboratory practices has necessitated the redesign of classical organic synthesis workflows. Benzohydrazides and their hydrazone derivatives (Schiff bases) are privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable laboratory practices has necessitated the redesign of classical organic synthesis workflows. Benzohydrazides and their hydrazone derivatives (Schiff bases) are privileged pharmacophores in medicinal chemistry, recognized for their broad-spectrum antibacterial, antifungal, and anti-inflammatory properties[1]. The target molecule, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide , features a highly conjugated framework linking an o-toluic moiety with a p-nitrobenzylidene group. Conventionally, synthesizing such hydrazones requires prolonged refluxing in volatile organic solvents (VOCs) with strong acid catalysts, leading to a high Process Mass Intensity (PMI) and poor Environmental Factors (E-factors)[2]. This application note details three validated green chemistry protocols—microwave irradiation, mechanochemistry, and ultrasound-assisted synthesis—that drastically reduce reaction times, eliminate toxic solvents, and improve overall atom economy[3].

Mechanistic Insights & Reaction Causality

The formation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide proceeds via a classic nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack : The terminal amine (-NH₂) of 2-methylbenzohydrazide acts as the nucleophile. The choice of 4-nitrobenzaldehyde as the electrophile is highly strategic; the strongly electron-withdrawing para-nitro group (-NO₂) increases the partial positive charge on the carbonyl carbon via both resonance and inductive effects. This heightened electrophilicity significantly accelerates the initial nucleophilic attack.

  • Hemiaminal Formation : The attack forms a transient, unstable hemiaminal intermediate.

  • Dehydration : Subsequent elimination of a water molecule (dehydration) yields the stable imine (hydrazone) double bond (>C=N-). The extended conjugation across the two aromatic rings and the newly formed imine bond provides a strong thermodynamic driving force, typically resulting in a distinct visual color shift from white/colorless powders to a deep yellow product[4].

ReactionPathway R1 2-Methylbenzohydrazide (Nucleophile) I1 Hemiaminal Intermediate (Unstable) R1->I1 Nucleophilic Attack R2 4-Nitrobenzaldehyde (Electrophile) R2->I1 Carbonyl Activation P1 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide I1->P1 -H2O (Dehydration)

Mechanistic pathway of the condensation reaction forming the target benzohydrazide.

Experimental Methodologies

To ensure self-validating workflows, all protocols require reaction monitoring via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the aldehyde spot (strongly UV active) and the appearance of a new, lower-Rf yellow spot confirms reaction completion.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Microwave (MW) synthesis relies on dielectric heating. Polar molecules (like the reacting aldehyde and hydrazide) continuously align with the oscillating electromagnetic field, generating intense internal friction and rapid, uniform heating[3].

  • Preparation : Accurately weigh 1.0 mmol of 2-methylbenzohydrazide and 1.0 mmol of 4-nitrobenzaldehyde.

  • Mixing : Transfer the powders to a microwave-safe quartz or heavy-walled glass reactor vessel. Add 2-3 drops of glacial acetic acid or a green alternative like lemon juice to act as a proton donor for carbonyl activation[5].

  • Irradiation : Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 400 W, maintaining a maximum temperature of 80°C for 5–10 minutes[4].

  • Workup : Allow the vessel to cool. The product will appear as a solid yellow mass. Triturate with 10 mL of warm water/ethanol (8:2) to remove unreacted starting materials and acid traces.

  • Isolation : Filter under vacuum and dry in a desiccator.

Protocol B: Mechanochemical (Solvent-Free Grinding) Synthesis

Mechanochemistry utilizes mechanical energy to drive chemical transformations. Frictional forces induce localized "hot spots" and continuously expose fresh reactive surfaces, allowing solid-state reactions to occur with near-zero E-factors[2],[6].

  • Preparation : Combine 1.0 mmol of 2-methylbenzohydrazide and 1.0 mmol of 4-nitrobenzaldehyde in an agate mortar.

  • Grinding : Grind the dry mixture vigorously with a pestle for 10–15 minutes at ambient temperature. Alternatively, use an automated ball mill at 25 Hz for 10 minutes to ensure reproducibility[6].

  • Observation : A physical transformation will occur, characterized by the mixture becoming paste-like (due to the release of the water of condensation) and turning bright yellow.

  • Workup : Wash the resulting paste with cold distilled water, filter, and recrystallize from hot ethanol to yield the pure crystalline product.

Protocol C: Ultrasound-Assisted Synthesis

Ultrasound (US) synthesis relies on acoustic cavitation. High-frequency sound waves create microscopic vacuum bubbles in the solvent that rapidly collapse, generating localized extreme temperatures and pressures that overcome activation energy barriers without bulk heating[3].

  • Preparation : Dissolve 1.0 mmol of 2-methylbenzohydrazide and 1.0 mmol of 4-nitrobenzaldehyde in 10 mL of a green solvent mixture (Ethanol:Water, 1:1 v/v).

  • Sonication : Suspend the reaction flask in an ultrasonic bath operating at 40 kHz. Maintain the bath temperature at 45°C.

  • Reaction : Sonicate for 15–20 minutes. A yellow precipitate will gradually form as the highly conjugated product, which is less soluble in the aqueous mixture than the reactants, crashes out of solution.

  • Workup : Filter the precipitate under vacuum, wash with cold 50% ethanol, and dry.

Workflow cluster_methods Green Activation Methods Start Equimolar Mixture: 2-Methylbenzohydrazide + 4-Nitrobenzaldehyde MW Microwave Irradiation (Solvent-Free, 400W, 5-10 min) Start->MW US Ultrasound-Assisted (EtOH/H2O, 40kHz, 15-20 min) Start->US MC Mechanochemistry (Grinding, 10-15 min) Start->MC Purify Green Purification (Hot Ethanol Wash / Recrystallization) MW->Purify US->Purify MC->Purify Analyze Characterization (FTIR, 1H-NMR, 13C-NMR, HRMS) Purify->Analyze

Comparative experimental workflows for the green synthesis of the benzohydrazide derivative.

Comparative Data Analysis

The following table summarizes the efficiency metrics of the three green protocols compared to conventional reflux methodology. Green metrics such as the E-factor (mass of waste generated per unit of product mass) highlight the environmental superiority of these approaches[2].

Synthesis MethodReaction TimeTypical Yield (%)E-Factor (g/g)Energy Efficiency
Conventional Reflux 120 - 240 min65 - 75> 50.0Low
Microwave-Assisted 5 - 10 min88 - 94< 5.0High
Mechanochemical 10 - 15 min90 - 96< 1.0Very High
Ultrasound-Assisted 15 - 20 min85 - 92< 10.0Moderate

Analytical Characterization

To validate the structural integrity of the synthesized 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, the following spectroscopic markers should be confirmed:

  • FTIR (ATR, cm⁻¹) : Disappearance of the primary amine doublet (approx. 3300-3400 cm⁻¹) from the starting hydrazide. Appearance of a sharp imine (C=N) stretch at ~1610-1630 cm⁻¹. Strong symmetric and asymmetric NO₂ stretches at ~1340 cm⁻¹ and ~1520 cm⁻¹. Amide carbonyl (C=O) stretch at ~1650 cm⁻¹.

  • ¹H-NMR (DMSO-d₆, ppm) : A characteristic sharp singlet at ~8.50 - 8.70 ppm corresponding to the azomethine (CH=N) proton. A downfield singlet at ~11.80 - 12.00 ppm for the highly deshielded amide (NH) proton. The methyl group on the ortho-position of the benzohydrazide ring will appear as a singlet at ~2.40 ppm.

  • HRMS (ESI+) : Expected[M+H]⁺ peak at m/z 284.10 (Calculated exact mass for C₁₅H₁₃N₃O₃ is 283.10).

References

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society.
  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. VAST.
  • Green Synthesis and Antimicrobial Activities of Some Arom
  • Microwave Assisted Green Synthesis of Pyrazole, 1, 2, 3- Triazole Based Novel Benzohydrazones and Their Antibacterial Activities.
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI.
  • Gurgur Emmanuel - Google Scholar (SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4-NITROBENZYLIDENE) BENZOHYDRAZIDE). Google Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide in aqueous media

Welcome to the Application Scientist Support Portal. As researchers transition from organic synthesis to biological evaluation, one of the most frequent roadblocks encountered is the poor aqueous solubility of Schiff bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As researchers transition from organic synthesis to biological evaluation, one of the most frequent roadblocks encountered is the poor aqueous solubility of Schiff base and hydrazone derivatives [4]. Specifically, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide presents severe solubility challenges in aqueous media (e.g., PBS, cell culture media, or in vivo dosing vehicles).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound without compromising the integrity of your downstream assays.

Root Cause Analysis: The Molecular Barrier

Before applying a formulation fix, we must understand the causality of the insolubility. Why does 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide resist aqueous dissolution?

  • High Lattice Energy via π−π Stacking: The compound consists of two highly planar aromatic rings (a 2-methylphenyl group and a 4-nitrophenyl group) linked by a rigid hydrazone backbone (-CO-NH-N=CH-). This planarity allows the molecules to pack tightly into a highly ordered crystal lattice, requiring immense thermodynamic energy to dissociate in water.

  • Lack of Ionizable Groups: Unlike primary amines or carboxylic acids, the hydrazone nitrogen and the benzohydrazide carbonyl do not readily ionize at physiological pH (pH 7.4). Therefore, traditional salt formation techniques are ineffective.

  • Hydrolytic Vulnerability: Attempting to force solubility via extreme pH shifts (e.g., pH < 3 or pH > 10) will catalyze the hydrolysis of the imine/hydrazone bond, degrading your active pharmaceutical ingredient (API) back into 2-methylbenzohydrazide and 4-nitrobenzaldehyde.

Experimental Workflows & Decision Matrix

To select the correct solubilization strategy, you must align the formulation method with the tolerance of your downstream application.

SolubilityWorkflow Start Solubility Issue: 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide Assess Assess Downstream Application Start->Assess InVitro In Vitro Assays (Cell Culture / Enzymatic) Assess->InVitro Low Volume InVivo In Vivo Dosing (Animal Models) Assess->InVivo High Volume/Toxicity Limits Cosolvent Co-solvent System (DMSO ≤ 1% + Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD Kneading) InVitro->Cyclodextrin InVivo->Cyclodextrin Polymer Polymeric Micelles (Solid Dispersion) InVivo->Polymer Test Evaluate Turbidity & Precipitation (DLS) Cosolvent->Test Cyclodextrin->Test Polymer->Test Success Proceed to Assay Test->Success Clear Solution Fail Re-optimize Ratio or Change Method Test->Fail Precipitation Fail->Assess

Caption: Logical workflow for resolving aqueous solubility issues of hydrophobic benzohydrazide derivatives.

Validated Solubilization Protocols

Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation

Mechanism: HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic 4-nitrobenzylidene or 2-methylphenyl rings, shielding them from water and enhancing apparent solubility without altering the drug's covalent structure [2, 5]. Best For: In vivo dosing and sensitive in vitro cell assays where DMSO toxicity is a concern.

Step-by-Step Kneading Method [3]:

  • Stoichiometry Calculation: Weigh 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide and HP- β -CD at a 1:2 molar ratio. (Note: A 1:1 ratio often leaves uncomplexed API for highly planar Schiff bases).

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a homogeneous, viscous paste.

  • Trituration: Gradually add the benzohydrazide compound to the paste. Knead continuously with a pestle for 45–60 minutes. The mechanical shearing forces the hydrophobic guest into the cyclodextrin cavity.

  • Drying: Dry the resulting mass in a vacuum oven at 40°C until a constant weight is achieved (typically 24 hours).

  • Pulverization: Grind the dried complex into a fine powder and pass through a 60-mesh sieve.

  • Self-Validation Step: Dissolve a sample of the powder in deionized water. A successful inclusion complex will yield a visually clear solution. Confirm the absence of sub-micron aggregates using Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm (OD600 should be < 0.05).

Protocol B: Co-Solvent & Surfactant Anti-Nucleation System

Mechanism: DMSO disrupts the strong crystal lattice of the powder. However, upon dilution into aqueous media, the sudden shift in dielectric constant causes rapid nucleation (crashing out). Adding a non-ionic surfactant (Tween 80) lowers the interfacial tension and coats the nascent drug molecules, kinetically delaying precipitation [3]. Best For: High-throughput biochemical assays and short-term in vitro screens.

Step-by-Step Method:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Sonicate at 37°C for 5 minutes to ensure complete dissolution.

  • Aqueous Phase Prep: Prepare your target aqueous buffer (e.g., PBS or DMEM) supplemented with 0.1% to 0.5% (v/v) Tween 80.

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise. Crucial Causality: The vigorous mixing ensures rapid dispersion, preventing localized high concentrations of the drug that trigger nucleation.

  • Final Concentration Limit: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity and assay interference.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated, and the surfactant ratio must be increased.

Quantitative Comparison of Solubilization Strategies

Summarizing the expected outcomes for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide across different formulation matrices:

Solubilization MethodMax Apparent SolubilityCytotoxicity RiskFormulation StabilityPrimary Application
Unformulated (Aqueous Buffer) < 1 µg/mLNoneN/A (Insoluble)None
DMSO (1% final) + Buffer ~10 - 50 µg/mLModerate (DMSO dependent)Low (Precipitates in 2-4 hrs)Quick biochemical assays
DMSO (1%) + Tween 80 (0.5%) ~100 - 200 µg/mLModerate (Surfactant limits)Medium (Stable for 12-24 hrs)In vitro cell culture
HP- β -CD Complex (1:2 ratio) > 2,000 µg/mLVery LowHigh (Stable for weeks)In vivo dosing / PK studies

Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I dilute the DMSO stock into cell culture media. Why is this happening? A: This is a classic "solvent shift" phenomenon. The hydrophobic compound experiences a sudden increase in the solvent's dielectric constant, leading to rapid thermodynamic supersaturation and nucleation. Solution: Never add aqueous media directly to the DMSO stock. Always add the DMSO stock dropwise into rapidly stirring aqueous media that contains a surfactant (like Tween 80) to kinetically trap the molecules before they can form a crystal lattice.

Q: Can I just adjust the pH of my buffer to dissolve it, like I do with basic amines? A: No. The hydrazone backbone does not easily ionize at physiological or near-physiological pH. If you drop the pH below 3 or raise it above 10 in an attempt to force ionization, you will trigger the hydrolytic cleavage of the imine bond, destroying your compound and releasing 4-nitrobenzaldehyde[4].

Q: How do I verify that the cyclodextrin inclusion complex actually formed and isn't just a physical mixture? A: A physical mixture will still exhibit the distinct physicochemical properties of the free drug. To validate complexation, perform Differential Scanning Calorimetry (DSC). The sharp endothermic melting peak characteristic of crystalline 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide will disappear or significantly broaden if it is successfully encapsulated within the amorphous cyclodextrin cavity [1]. Alternatively, 1 H-NMR can be used to observe chemical shifts in the aromatic protons due to the shielding environment of the CD cavity.

References

  • Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (nih.gov).
  • Technical Support Center: Overcoming Solubility Challenges of aneN2O2 Derivatives. Benchchem.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC (nih.gov).
  • Overcoming Excipient Risks and Challenges for Parenteral Formulations. Pharmaexcipients.
Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of hydrazone derivatives, specifically 2-methyl-N'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and purification of hydrazone derivatives, specifically 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide .

Due to the compound's highly conjugated planar structure, strong intermolecular hydrogen bonding (via the azomethine nitrogen and carbonyl oxygen), and hydrophobic aromatic rings, isolating it in a pure, unsolvated crystalline form requires precise thermodynamic control[1]. This guide provides field-proven troubleshooting, solvent selection data, and self-validating protocols to ensure high-fidelity purification.

I. Recrystallization Workflow & Logical Decision Matrix

The following diagram outlines the critical decision points during the purification of crude benzohydrazide derivatives, ensuring you select the correct intervention based on your crude impurity profile.

Recrystallization N1 Crude 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide N2 Assess Impurity Profile (TLC / Visual Color) N1->N2 N3 Hot Filtration with Activated Charcoal N2->N3 Highly Colored / Insolubles N4 Select Solvent (Absolute Ethanol) N2->N4 Standard Crude N3->N4 N5 Dissolve at Boiling Point (78°C) N4->N5 N6 Controlled Cooling (RT then 0-5°C) N5->N6 N7 Crystallization Successful? N6->N7 N8 Induce Nucleation (Scratch Glass/Seed) N7->N8 Oiling Out / No Crystals N9 Vacuum Filtration & Cold Solvent Wash N7->N9 Yes N8->N6 N10 Vacuum Desiccation (Remove Moisture) N9->N10 N11 Pure Crystalline Product N10->N11

Workflow for the purification and recrystallization of benzohydrazide derivatives.

II. Quantitative Solvent Selection Data

Selecting the right solvent is a balance between disrupting the compound's crystal lattice at high temperatures and avoiding solvent entrapment during cooling. Hydrazone compounds are notorious for forming stable solvates with small protic solvents[2].

Solvent SystemBoiling Point (°C)Polarity IndexSolvate RiskYield PotentialMechanistic Recommendation Profile
Absolute Ethanol 78.05.2LowHighOptimal. Sufficient thermal energy at boiling to break N-H···O bonds; steric bulk prevents lattice entrapment[3].
Methanol 64.75.1High ModerateCaution. Frequently co-crystallizes to form stable methanol solvates due to its small molecular radius[2].
Ethyl Acetate 77.14.4LowModerateAlternative. Excellent for highly lipophilic crude batches, but requires higher volumes for complete dissolution.
DMF / Water (1:1) ~100.0>6.0ModerateHighRescue Only. Use only for intractable, highly insoluble crudes. Difficult to remove residual DMF under standard vacuum.
III. Troubleshooting & FAQs

Q1: During cooling, my product separates as a thick, viscous oil instead of forming crystals (Oiling Out). How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when high concentrations of hydrophobic impurities depress the crystallization point.

  • Causality: The hydrophobic 2-methyl and 4-nitrobenzylidene rings can cause the crude to form an amorphous melt if supersaturation is reached too rapidly.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the recrystallization solvent to decrease the saturation concentration, then cool the flask very slowly in an insulated water bath. If oiling persists, introduce a seed crystal to bypass the energy barrier for nucleation.

Q2: My NMR spectrum shows persistent solvent peaks (e.g., at 3.16 ppm for methanol) even after 24 hours in a vacuum oven. Is my compound impure? A2: You have likely synthesized a stable solvate. Benzohydrazide derivatives frequently form intermolecular hydrogen bonds with small protic solvents. For example, structural analogs like 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide readily form methanol solvates where the solvent molecule acts as both a hydrogen bond donor and acceptor within the crystal lattice[2].

  • Resolution: Switch your recrystallization solvent to absolute ethanol or ethyl acetate. If you must use methanol, you will need to disrupt the solvate by drying the compound under high vacuum (≤ 0.1 mbar) at a temperature near 80°C (below the compound's melting point of ~242°C[1]) for 48 hours.

Q3: The crude product is an intense dark orange, but literature suggests it should be cream/yellow. Will standard recrystallization fix this? A3: A dark orange or brown hue usually indicates the presence of highly conjugated oxidation byproducts or unreacted 4-nitrobenzaldehyde trapped in the crude matrix[1]. Standard recrystallization may not remove these if they co-precipitate.

  • Resolution: Perform a hot filtration with activated charcoal. The porous structure of activated charcoal selectively adsorbs large, highly conjugated polymeric impurities.

IV. Self-Validating Experimental Protocol

This protocol utilizes Absolute Ethanol to maximize yield while preventing solvate formation[3]. It is designed as a self-validating system, meaning each phase contains a physical checkpoint to verify success before proceeding.

Step 1: Controlled Dissolution
  • Weigh the crude 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of boiling absolute ethanol (approx. 15-20 mL per gram of crude) while stirring continuously on a hot plate.

  • Add boiling solvent in 2 mL increments until the solid just dissolves.

  • Validation Checkpoint 1: The solution must be completely transparent (though it will be yellow). Any persistent cloudiness indicates insoluble inorganic salts or polymeric impurities, requiring Step 2. If clear, skip to Step 3.

Step 2: Clarification (Optional, for colored/cloudy crudes)
  • Remove the flask from the heat and allow it to cool slightly (to ~70°C) to prevent boiling over.

  • Add 50-100 mg of activated charcoal per gram of crude.

  • Boil for 5 minutes, then rapidly filter the hot mixture through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean, hot flask.

Step 3: Nucleation and Crystal Growth
  • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 1-2 hours). Do not agitate the flask, as this promotes the formation of small, impure microcrystals.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize the yield by driving the solubility down.

  • Validation Checkpoint 2: Distinct, geometric crystals should be visible. If the solution is cloudy or an oil has formed at the bottom, refer to FAQ Q1.

Step 4: Isolation and Desiccation
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Break the vacuum, cover the crystal cake with a minimal amount (1-2 mL) of ice-cold absolute ethanol, and reapply the vacuum to pull the wash through. This removes mother liquor trapped on the crystal surfaces[3].

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator over anhydrous calcium chloride or silica gel for 12-24 hours.

Step 5: Final Validation
  • Validation Checkpoint 3 (Purity): Perform a melting point analysis. The pure compound should exhibit a sharp melting point range (≤ 2°C variance, expected around 240-244°C based on isomeric analogs[1]). A depressed or broad melting range (>3°C) indicates residual solvent or impurities, necessitating a second recrystallization.

V. References
  • Malumi, E. O., et al. "SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4-NITROBENZYLIDENE) BENZOHYDRAZIDE." ResearchGate, August 2024. [Link]

  • Yan, L., et al. "Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide." ResearchGate, 2015. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide Synthesis

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical mechanisms that govern hydrazone synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical mechanisms that govern hydrazone synthesis. The condensation of 2-methylbenzohydrazide (o-toluic hydrazide)[1] with 4-nitrobenzaldehyde is a classic acid-catalyzed reaction[2], but it is highly susceptible to equilibrium shifts, kinetic trapping, and impurity carryover.

This guide provides a self-validating framework to help you diagnose, troubleshoot, and eliminate impurities in your synthetic workflow.

Mechanistic Pathway & Side Reactions

Understanding the causality behind impurity formation is the first step in troubleshooting. The synthesis relies on the nucleophilic attack of the terminal nitrogen of 2-methylbenzohydrazide onto the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde. While the electron-withdrawing para-nitro group accelerates this initial attack, it also stabilizes the resulting hemiaminal intermediate, making the subsequent elimination of water the rate-limiting step.

ReactionPathway SM1 2-Methylbenzohydrazide Hemiaminal Hemiaminal Intermediate SM1->Hemiaminal + SM2 (H+ cat.) SM2 4-Nitrobenzaldehyde SM2->Hemiaminal Product 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide (E-isomer) Hemiaminal->Product - H2O (Thermodynamic) ZIsomer Z-isomer Impurity Hemiaminal->ZIsomer Kinetic / Photo Hydrazine Hydrazine Impurity Azine 4-Nitrobenzaldehyde Azine Hydrazine->Azine + 2 eq SM2 (Fast)

Fig 1: Mechanistic pathway of hydrazone synthesis and primary side reactions.

Troubleshooting FAQs

Q: Why am I seeing a highly insoluble, bright yellow precipitate that isn't my product? A: You are observing 4-nitrobenzaldehyde azine. Azine formation occurs when residual hydrazine hydrate—a common carryover from the upstream synthesis of 2-methylbenzohydrazide[1]—reacts with two equivalents of your aldehyde[3]. Because hydrazine is a small, highly nucleophilic bidentate molecule, its reaction kinetics easily outcompete the bulkier 2-methylbenzohydrazide[4]. Causality & Fix: Always recrystallize your starting 2-methylbenzohydrazide to ensure it is strictly hydrazine-free before use.

Q: My reaction stalls with unreacted 4-nitrobenzaldehyde remaining. How do I drive it to completion? A: Hydrazone formation is a reversible equilibrium process[2]. To drive the elimination of water from the hemiaminal intermediate, you must manipulate the equilibrium. Causality & Fix: Add a catalytic amount of glacial acetic acid (0.1 eq) to protonate the intermediate's hydroxyl group, converting it into a superior leaving group (water). Furthermore, utilize anhydrous solvents and consider a Dean-Stark trap or molecular sieves to sequester the generated water and prevent product hydrolysis[4].

Q: I have multiple spots on my TLC plate with identical masses (via LC-MS). What is happening? A: You are experiencing E/Z isomerization around the C=N double bond. The E -isomer is thermodynamically favored due to minimized steric repulsion between the 2-methylphenyl and 4-nitrophenyl moieties. However, rapid precipitation (kinetic trapping) or exposure to ambient UV light can yield the Z -isomer. Causality & Fix: Protect the reaction flask from light. If the Z -isomer is present, reflux the isolated mixture in ethanol with a trace of acid to allow thermodynamic equilibration back to the stable E -isomer.

Q: The purified product degrades upon storage. What is the mechanism? A: Hydrazones and azines are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting benzohydrazide and 4-nitrobenzaldehyde[4]. This hydrolytic cleavage is accelerated by adventitious moisture and extreme pH environments. Causality & Fix: Ensure anhydrous storage conditions, ideally in a vacuum desiccator over a drying agent.

Diagnostic Logic & Impurity Profiling

Use the following logic tree and quantitative data table to rapidly identify and resolve impurities during in-process controls (IPCs).

TroubleshootingLogic Start Impurity Detected in Product Q1 Is it highly insoluble & bright yellow? Start->Q1 Azine Azine Byproduct Q1->Azine Yes Q2 Is it UV-active with lower mass? Q1->Q2 No Fix1 Purify starting hydrazide to remove hydrazine Azine->Fix1 Aldehyde Unreacted Aldehyde Q2->Aldehyde Yes Q3 Is the mass identical to the product? Q2->Q3 No Fix2 Add acid catalyst & remove water Aldehyde->Fix2 ZIsomer Z-Isomer Formation Q3->ZIsomer Yes Fix3 Reflux in EtOH to equilibrate to E-isomer ZIsomer->Fix3

Fig 2: Diagnostic logic tree for identifying and resolving common synthesis impurities.

Quantitative Impurity Profile Dashboard
ImpurityMolecular WeightTLC Rf​ (Hex/EtOAc 1:1)Source / CausalityMitigation Strategy
4-Nitrobenzaldehyde Azine 298.26 g/mol ~0.8 (Non-polar)Hydrazine carryover reacting with 2 eq. aldehyde[3].Pre-purify hydrazide; use anhydrous conditions.
Unreacted 4-Nitrobenzaldehyde 151.12 g/mol ~0.6Incomplete condensation or product hydrolysis[4].Acid catalysis; continuous water removal.
Z-Isomer of Target 283.28 g/mol ~0.4Kinetic trapping or photo-isomerization.Protect from light; thermodynamic reflux in EtOH.
4-Nitrobenzoic Acid 167.12 g/mol ~0.1 (Streaks)Air oxidation of the starting aldehyde.Store aldehyde under argon; use fresh reagents.

Optimized Self-Validating Protocol

This methodology is designed as a self-validating system. Each step contains a specific physicochemical rationale and an In-Process Control (IPC) to ensure trustworthiness before proceeding.

Step 1: Reagent Verification (Quality Control)

  • Action: Recrystallize 2-methylbenzohydrazide from hot ethanol prior to use.

  • Causality: Removes trace hydrazine hydrate. Hydrazine's lack of steric hindrance allows it to aggressively consume 4-nitrobenzaldehyde, ruining the stoichiometry and yield[4].

  • Validation: A sample of the hydrazide should show a single spot on TLC and no low-molecular-weight tailing on LC-MS.

Step 2: Reaction Assembly

  • Action: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of purified 2-methylbenzohydrazide in anhydrous ethanol. Add 1.05 eq of 4-nitrobenzaldehyde.

  • Causality: A slight excess of the aldehyde ensures complete consumption of the hydrazide, which is highly polar and difficult to remove during final recrystallization.

Step 3: Catalysis & Dehydration

  • Action: Add 0.1 eq of glacial acetic acid.

  • Causality: The acid protonates the hemiaminal intermediate, lowering the activation energy for the dehydration step[2].

Step 4: Reflux & Monitor

  • Action: Heat the mixture to 78°C (reflux) for 3-4 hours. Protect the flask from direct light using aluminum foil.

  • Validation (IPC): At t=15 min , the solution should transition from a suspension to a clear solution. By t=2 hours , a precipitate should begin forming in the hot solvent. If a bright yellow precipitate forms immediately at room temperature before heating, azine formation has occurred due to hydrazine contamination.

Step 5: Isolation & Isomeric Purity

  • Action: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath for 1 hour. Filter the precipitate under vacuum and wash with cold anhydrous ethanol.

  • Causality: The E -isomer of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is highly crystalline and insoluble in cold ethanol. The kinetically trapped Z -isomer and the slight excess of unreacted 4-nitrobenzaldehyde remain soluble in the cold mother liquor and are washed away.

References

  • Cas 7658-80-2, o-Toluic hydrazide - LookChem Source: LookChem URL:[Link]

  • Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones... - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the condensation reaction between 2-methylbenzohydrazide (o-toluic hydrazide) and 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the condensation reaction between 2-methylbenzohydrazide (o-toluic hydrazide) and 4-nitrobenzaldehyde. Achieving high yields and stereochemical purity (specifically the thermodynamically stable E-isomer) requires precise control over reaction time, temperature, and solvent conditions[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality behind each protocol step to ensure your workflows are robust and self-validating.

Mechanistic Causality & Standard Operating Procedure (SOP)

The formation of this hydrazone derivative is a classic nucleophilic addition-elimination reaction. The primary amine of the hydrazide attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming a transient hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to form the C=N double bond. Thermal energy is critical to overcome the activation barrier of the dehydration step, while adequate reaction time ensures the equilibrium is driven to completion[2].

Self-Validating SOP (10 mmol scale)
  • Dissolution : Dissolve 10 mmol of 2-methylbenzohydrazide in 20 mL of absolute ethanol. In a separate vessel, dissolve 10 mmol of 4-nitrobenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis : Combine the solutions and add 2-3 drops of glacial acetic acid.

    • Validation: The pH should be approximately 4.5–5.5. This protonates the carbonyl oxygen without neutralizing the nucleophilic amine.

  • Thermal Activation : Heat the mixture to a gentle reflux (approx. 78°C) under continuous stirring for 2 hours[3].

    • Validation: The mixture will initially form a clear yellow solution before precipitation begins[1].

  • Crystallization : Remove from heat and allow the solution to cool slowly to room temperature undisturbed.

  • Isolation : Filter the resulting yellow block-shaped crystals, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator[3].

Workflow Start Equimolar Reactants 2-methylbenzohydrazide + 4-nitrobenzaldehyde Solvent Dissolve in Absolute Ethanol (10 mL per 5 mmol) Start->Solvent Catalyst Add Acid Catalyst (2-3 drops Glacial Acetic Acid) Solvent->Catalyst Heat Reflux at 78°C (1-2 hours) Catalyst->Heat Cool Cool to Room Temp & Allow Slow Evaporation Heat->Cool Crystallize Precipitation of Yellow Block Crystals Cool->Crystallize Characterize Filter, Wash (Cold EtOH) & Dry (Yield: >85%) Crystallize->Characterize

Experimental workflow for synthesizing 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

Optimization Data: Time vs. Temperature

The following table summarizes empirical data for optimizing the synthesis. Note how insufficient temperature leads to incomplete conversion, while excessive heat (e.g., solvent-free extrusion at 150°C) compromises stereoselectivity, yielding a mixed E/Z isomer profile[4].

Temperature (°C)Reaction TimeSolvent SystemCatalystYield (%)Stereochemical Purity
25 (Room Temp)120 minsEthanolAcetic Acid< 20%N/A (Incomplete)
65 (Reflux)10 - 60 minsMethanolNone / Acid70-80%> 95% (E-isomer)[1]
78 (Reflux)120 minsEthanolAcetic Acid> 85%> 98% (E-isomer)[3]
150 (Melt/Extrusion)120 minsSolvent-FreeNone> 95%60/40 (E/Z mixture)[4]

Troubleshooting Guides & FAQs

Q1: My reaction shows incomplete conversion even after 2 hours. Should I increase the temperature beyond reflux? A: Do not exceed the reflux temperature of your solvent, as excessive heat can lead to degradation or a loss of stereoselectivity (promoting Z-isomer formation)[4]. Instead, check your catalyst. The reaction requires a mildly acidic environment (pH 4.5-5.5) to protonate the carbonyl oxygen, making it more electrophilic. If no glacial acetic acid was added, the dehydration of the hemiaminal intermediate becomes the rate-limiting step, stalling the reaction[2]. Add 2-3 drops of catalyst and maintain reflux for an additional hour.

Q2: The isolated product is an oily residue rather than yellow block crystals. How do I recover the product? A: An oily product typically indicates the presence of trapped solvent, unreacted 4-nitrobenzaldehyde, or a mixture of E/Z isomers preventing proper lattice packing[2]. To resolve this, perform a recrystallization: dissolve the oil in a minimum volume of hot N,N-dimethylformamide (DMF) or absolute ethanol. Allow the solution to cool very slowly and remain undisturbed for an extended period (sometimes days) to promote the formation of high-purity E-isomer crystals[3].

Q3: Why is absolute ethanol preferred over aqueous solvents or methanol? A: Hydrazone formation is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water in the solvent can drive the equilibrium backward, leading to hydrolysis of the product[2]. Absolute ethanol minimizes initial water content while providing an optimal boiling point (78°C) that supplies sufficient thermal energy compared to methanol (65°C)[3].

Q4: Can I synthesize this compound without solvent to save time? A: Yes, solvent-free synthesis (e.g., via twin-screw extrusion or neat heating) is possible and can achieve full conversion rapidly. However, applying high heat (e.g., 150°C) without a solvent heat-sink often results in poor stereoselectivity. Literature shows that high-temperature solvent-free methods can yield an E/Z ratio of approximately 60/40, requiring extensive downstream purification if the pure E-isomer is required for biological assays[4].

Troubleshooting Issue Issue: Low Yield or Impure Product CheckTemp Is reaction temp < 70°C? Issue->CheckTemp TempYes Increase to Reflux (78°C in EtOH) CheckTemp->TempYes Yes TempNo Check Reaction Time CheckTemp->TempNo No CheckTime Is time < 60 mins? TempNo->CheckTime TimeYes Extend to 1-2 hours for full conversion CheckTime->TimeYes Yes TimeNo Check Product State CheckTime->TimeNo No CheckCryst Is product an oil? TimeNo->CheckCryst CrystYes Recrystallize from hot DMF/EtOH CheckCryst->CrystYes Yes CrystNo Verify pH (Target 4.5-5.5) Add Acetic Acid CheckCryst->CrystNo No

Diagnostic logic tree for troubleshooting low yields and crystallization issues during synthesis.

References

  • [3] Banna et al. (2023). "Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative". PMC. URL:[Link]

  • [4] Crawford, D. E., et al. (2020). "Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion". ACS Sustainable Chemistry & Engineering. URL:[Link]

  • [1] Li, J. (2011). "2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide". PMC. URL:[Link]

Sources

Troubleshooting

resolving peak overlap in NMR spectra of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with severe 1H NMR peak overlap when analyzing highly conjugated, sterically hindered m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with severe 1H NMR peak overlap when analyzing highly conjugated, sterically hindered molecules like 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide .

This guide is designed to move beyond basic 1D proton acquisitions. We will systematically deconstruct the causality of your spectral crowding—differentiating between dynamic conformational exchange and static chemical shift overlap—and apply self-validating instrumental interventions to achieve baseline resolution.

Diagnostic Workflow

NMR_Workflow N1 1H NMR Overlap: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide N2 Identify Source of Overlap N1->N2 N3 Conformational Exchange (Amide Rotamers / E-Z Isomers) N2->N3 N4 Intrinsic Chemical Shift Crowding (Aromatic Protons) N2->N4 N5 Variable Temperature (VT) NMR Determine Coalescence (Tc) N3->N5 Kinetic Control N6 Aromatic Solvent-Induced Shift (ASIS) Use C6D6 or Toluene-d8 N4->N6 Solvent Shielding N7 Pure Shift NMR (e.g., PSYCHE) Collapse J-Couplings N5->N7 Residual Multiplets N6->N7 Residual Multiplets N8 2D NMR (HSQC/NOESY) Orthogonal Dispersion N7->N8 Connectivity Needed N9 Resolved Spectrum & Assignment N7->N9 N8->N9

Diagnostic workflow for resolving NMR peak overlap in complex hydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide present such severe peak overlap in the 7.0–8.5 ppm region? A: The overlap is a compounding effect of both structural crowding and dynamic conformational exchange. Structurally, the molecule contains a 4-nitrobenzylidene group (an AA'BB' spin system around 8.0–8.3 ppm) and a 2-methylbenzoyl group (an ABCD spin system around 7.2–7.6 ppm). The azomethine proton (-N=CH-) also resonates squarely in this window. Mechanistically, acylhydrazones exhibit restricted rotation around the amide C-N bond due to partial double-bond character, alongside E/Z isomerism at the C=N bond. In polar solvents like DMSO-d6, this results in a mixture of cis/trans rotamers that interconvert slowly on the NMR timescale[1]. Consequently, every proton environment is duplicated (or quadrupled), transforming a simple spectrum into an uninterpretable forest of multiplets.

Q2: I suspect my overlap is caused by these amide rotamers. How can I confirm this and simplify the spectrum? A: You must transition from static observation to kinetic control using Variable Temperature (VT) NMR. By injecting thermal energy into the system, you increase the rate of C-N bond rotation. When the exchange rate exceeds the frequency difference between the rotameric signals ( Δν ), the peaks will broaden and eventually merge at the coalescence temperature ( Tc​ ). Above Tc​ , the spectrometer records a single, time-averaged environment for each proton, instantly halving the number of peaks in your spectrum[2].

Q3: VT-NMR coalesced the rotamers, but the aromatic multiplets of the tolyl and nitro groups are still overlapping. What is the next least-invasive step? A: If static overlap persists, you must alter the magnetic environment of the solute without altering the molecule itself. This is achieved via 3[3]. By switching your solvent from DMSO-d6 to Benzene-d6 ( C6​D6​ ), the highly anisotropic benzene molecules form transient collision complexes with the electron-deficient regions of your analyte (specifically, the 4-nitrobenzylidene moiety). The magnetic anisotropy of the benzene ring differentially shields specific protons depending on their geometric relationship to the solvent complex, effectively "pulling apart" previously overlapping signals.

Q4: ASIS helped, but the J-coupling multiplets are still too broad. Can I remove the splitting entirely in 1D? A: Yes, by deploying4 (broadband homonuclear decoupling)[4]. Standard 1H NMR spectra suffer from multiplet broadening due to scalar ( J ) coupling between adjacent protons. Pure shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize slice-selective gradients and frequency-selective excitation to refocus J-evolution during acquisition. The result is a pseudo-1D spectrum where every multiplet collapses into a single sharp line (a singlet) at its true chemical shift.

Data Presentation: Quantitative Chemical Shift Tracking

The following table summarizes the expected chemical shift ( δ ) migrations and multiplicity simplifications when applying the interventions discussed above to 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

Proton Assignment δ DMSO-d6, 25°C (ppm) δ DMSO-d6, 90°C (ppm) δ C6D6, 25°C (ppm)Pure Shift Multiplicity
Amide NH 11.95 (minor), 11.81 (major)11.88 (broad singlet)10.50 (singlet)Singlet
Imine -N=CH- 8.49 (minor), 8.47 (major)8.48 (sharp singlet)8.15 (singlet)Singlet
Aromatic H-3', H-5' (Nitro) 8.26 (m), 8.05 (m)8.15 (d, J=8.5 Hz)7.85 (d, J=8.5 Hz)Singlet
Aromatic H-2', H-6' (Nitro) 7.95 (m), 7.92 (m)7.93 (d, J=8.5 Hz)7.60 (d, J=8.5 Hz)Singlet
Aromatic H-3 to H-6 (Tolyl) 7.75 - 7.45 (overlapping m)7.60 - 7.40 (resolved m)7.30 - 6.90 (resolved m)4 x Singlets
Methyl -CH3 2.52 (minor), 2.51 (major)2.51 (sharp singlet)2.20 (singlet)Singlet
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Purpose: To kinetically average rotameric signals into a single set of peaks.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Crucial: Use a high-quality, defect-free NMR tube and seal it tightly to prevent solvent evaporation or boiling within the probe.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 25 °C (298 K). Calibrate the 90° pulse.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments. Allow a strict 5-minute thermal equilibration period at each step to prevent convection currents.

  • Re-tuning & Shimming: Because the dielectric constant of DMSO-d6 changes drastically with temperature, you must re-tune and re-match the probe at each step. Re-shim the Z1 and Z2 gradients to maintain Lorentzian lineshapes.

  • Coalescence Monitoring: Acquire a 1D 1H spectrum at each step. Track the exchange-broadened signals (e.g., the dual imine -N=CH- singlets).

  • Self-Validation Check: Plot the full width at half maximum (FWHM) of the coalescing peak against temperature. The FWHM will maximize exactly at Tc​ and then sharply decrease as temperature increases further. If the peak simply broadens and disappears without sharpening at higher temperatures, your sample is degrading, not exchanging.

  • Final Acquisition: Continue heating 15 °C above Tc​ (typically 90–100 °C for acylhydrazones) until the coalesced peak sharpens into a single, well-resolved resonance.

Protocol 2: Pure Shift 1H NMR (PSYCHE) Acquisition

Purpose: To collapse all J-coupled multiplets into singlets for absolute resolution.

  • Prerequisites: Ensure the sample is perfectly shimmed. Pure shift NMR is exceptionally sensitive to B0​ inhomogeneity.

  • Parameter Optimization: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems). Set the sweep width (SW) to cover the entire proton region.

  • Flip Angle Calibration: Calibrate the small flip angle ( β ) for the PSYCHE element, typically between 10° and 20°. Causality note: A lower angle improves spectral purity (fewer artifacts) but severely reduces the signal-to-noise ratio (SNR).

  • Chunking Parameters: Set the chunk duration (typically 10–20 ms). This dictates the resolution of the decoupled singlets. Ensure the chunk time is shorter than 1/(2Jmax​) to prevent J-evolution artifacts.

  • Acquisition: Run the pseudo-2D experiment. Because PSYCHE suffers from a sensitivity penalty due to the slice-selective gradient, increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D experiment.

  • Self-Validation Check: After processing the 1D interferogram, compare the integral of the pure shift singlet to the original multiplet. The integrals must match within a 5% error margin. If the pure shift integral is significantly lower, your chunk duration is too long, leading to J-evolution artifacts and signal loss.

References
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: MDPI URL:[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Source: ACS Publications URL:[Link]

  • Pure Shift NMR Source: Manchester NMR Methodology Group URL:[Link]

Sources

Optimization

improving bioavailability of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide formulations

Target Compound: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. This compound—characterized by its rigid, planar aromatic rings linked via a hydrazone bridge—exhibits high crystal lattice energy and extreme lipophilicity. These traits classify it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule, meaning its therapeutic potential is severely bottlenecked by poor aqueous solubility and erratic oral bioavailability.

Below, you will find our causal-driven troubleshooting guides, validated methodologies, and FAQs to overcome these formulation challenges.

Part 1: Formulation Decision Logic

Before selecting a formulation strategy, it is critical to understand why the compound resists dissolution. The planar benzylidene and benzohydrazide moieties facilitate strong intermolecular π−π stacking and hydrogen bonding. To disrupt this crystal lattice and enhance bioavailability, we must either amorphize the drug, encapsulate it in a hydrophobic cavity, or pre-dissolve it in a lipid matrix.

G Start Analyze Hydrazone Physicochemical Properties LogP LogP > 4? (Highly Lipophilic) Start->LogP SMEDDS Formulate as SMEDDS (Microemulsion) LogP->SMEDDS Yes Melt High Crystal Lattice Energy? (High Melting Point) LogP->Melt No CD Cyclodextrin Complexation (e.g., HP-β-CD) Melt->CD Yes (Rigid Planar) ASD Amorphous Solid Dispersion (e.g., PVP/HPMC matrix) Melt->ASD No (Amorphization feasible)

Decision tree for selecting bioavailability enhancement strategies.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my formulation severely precipitate in Simulated Gastric Fluid (SGF)?

The Causality: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is highly lipophilic. When a standard solvent-based formulation enters the aqueous, low-pH environment of the stomach, the solvent rapidly diffuses outward, leaving the drug to crash out of solution due to its inability to hydrate. The Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in the gastrointestinal tract, they spontaneously form oil-in-water microemulsions (droplet size <100 nm). This keeps the drug solubilized in the lipid phase, preventing precipitation and promoting lymphatic absorption, which bypasses first-pass metabolism [1].

G Pre SMEDDS Pre-concentrate (Drug + Oil + Surfactants) GI Gastric Fluid Dilution & Mild Agitation Pre->GI Micro O/W Microemulsion (<100 nm droplets) GI->Micro Absorb Enhanced Lymphatic & Intestinal Absorption Micro->Absorb

Mechanistic pathway of SMEDDS dispersion and absorption in the GI tract.

FAQ 2: Amorphous Solid Dispersions (ASDs) improve initial dissolution, but why does the drug recrystallize during storage?

The Causality: The amorphous state is thermodynamically unstable. The rigid planar structure of the hydrazone derivative naturally drives the molecules to re-align into their lower-energy crystalline lattice. If the polymer matrix (e.g., PVP or HPMC) lacks sufficient anti-plasticizing effects or hydrogen-bond donor/acceptor interactions with the drug, mobility occurs, leading to nucleation. The Solution: Optimize the carrier ratio and utilize supercritical anti-solvent (SAS) techniques. Studies on structurally challenging solid dispersions demonstrate that using amphipathic polymers and SAS processing creates a highly porous, dynamically stable morphology that restricts molecular mobility and prevents recrystallization [2].

FAQ 3: Can we improve the intrinsic aqueous solubility without using lipids or polymers?

The Causality: Yes, via supramolecular encapsulation. The hydrophobic cavity of cyclodextrins can shield the lipophilic benzylidene and benzohydrazide rings from water. The Solution: Use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Research on structurally similar thiazolyl hydrazone derivatives has proven that HP- β -CD complexation can promote up to an 18-fold increase in aqueous solubility by disrupting the crystal lattice and forming a 1:1 or 1:2 inclusion complex [3].

Part 3: Quantitative Data Comparison

To assist in your formulation selection, the following table summarizes the expected performance metrics of various enhancement strategies applied to rigid hydrazone derivatives.

Formulation StrategyPrimary Mechanism of ActionTypical Droplet/Particle SizeExpected Solubility IncreasePhysical Stability
SMEDDS Pre-dissolution in lipid/surfactant matrix; spontaneous microemulsification.20 nm – 100 nm> 50-fold (in GI fluids)High (Thermodynamically stable)
HP- β -CD Complexation Host-guest inclusion; shielding of hydrophobic aromatic rings.Molecular level15 to 20-foldHigh (Protected in cavity)
Amorphous Solid Dispersion Disruption of crystal lattice; entrapment in hydrophilic polymer.1 μ m – 10 μ m10 to 30-foldModerate (Prone to recrystallization)
Nanosuspension Increased surface area to volume ratio (Noyes-Whitney equation).200 nm – 600 nm5 to 10-foldModerate (Prone to Ostwald ripening)

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies to formulate and verify your systems.

Protocol A: Preparation and Validation of HP- β -CD Inclusion Complexes (Co-evaporation Method)

This method forces the hydrazone derivative into the cyclodextrin cavity by removing the co-solvent barrier.

  • Phase Solubility Study (Validation Step 1): Add excess 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide to aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM). Shake at 37°C for 48 hours. Filter (0.45 μ m) and analyze via HPLC to determine the stability constant ( Kc​ ) and stoichiometric ratio (typically 1:1 or 1:2).

  • Solubilization: Dissolve the calculated molar amount of the drug in a minimal volume of ethanol. Dissolve the corresponding molar amount of HP- β -CD in purified water.

  • Mixing: Slowly add the ethanolic drug solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 40°C.

  • Co-evaporation: Stir the mixture for 24 hours in an open vessel to allow the ethanol to evaporate completely, forcing the drug into the hydrophobic cavity of the cyclodextrin.

  • Lyophilization: Freeze the resulting clear solution at -80°C, followed by lyophilization for 48 hours to obtain a dry powder.

  • Solid-State Validation (Validation Step 2): Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The disappearance of the drug's sharp endothermic melting peak and crystalline diffraction halos confirms successful amorphization and complete inclusion.

Protocol B: Formulation of Self-Microemulsifying Drug Delivery Systems (SMEDDS)

This protocol ensures the drug remains solubilized during the critical transition from the capsule to the gastric fluid.

  • Excipient Screening: Determine the solubility of the drug in various oils (e.g., Capryol 90, Castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P). Select the vehicles showing the highest solubilization capacity.

  • Ternary Phase Diagram Construction: Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (from 1:9 to 9:1). Titrate each mixture with water at 37°C under mild agitation. Visually map the clear/isotropic regions to identify the optimal microemulsion zone.

  • Drug Loading: Weigh the optimal ratio of oil, surfactant, and co-surfactant (e.g., 20% oil, 60% surfactant, 20% co-surfactant). Add 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide at 80% of its maximum equilibrium solubility to prevent precipitation upon storage.

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 40°C for 15 minutes until a completely clear, isotropic pre-concentrate is formed.

  • Robustness to Dilution (Validation Step): Dilute 1 mL of the SMEDDS pre-concentrate in 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C with gentle stirring (50 rpm).

  • Droplet Size Analysis: Analyze the diluted dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS formulation will yield a monodisperse droplet size of <100 nm with a Polydispersity Index (PDI) < 0.3, and show no signs of drug precipitation for at least 24 hours.

References

  • Panola, R., Mishra, A., Chauhan, C.S., Kansara, H. (2015). Self-Micro Emulsifying Drug Delivery System (SMEDDS): A Novel Approach for Enhancement of Oral Bioavailability of Poorly Soluble Drugs. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at:[Link]

  • Pyo, Y.C., Nguyen, T.N., Lee, Y.S., Park, J.S. (2023). Design of esomeprazole solid dispersion for improved dissolution and bioavailability using the supercritical anti-solvent technique. Journal of Drug Delivery Science and Technology. Available at:[Link]

  • Silva, I.R., Kronenberger, T., Gomes, E.C.L., César, I.C., Oliveira, R.B., Maltarollo, V.G. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide vs. Standard Drugs

Executive Summary The escalation of multidrug-resistant (MDR) bacterial pathogens has necessitated the development of novel pharmacophores that bypass traditional resistance mechanisms. Hydrazone-Schiff base derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial pathogens has necessitated the development of novel pharmacophores that bypass traditional resistance mechanisms. Hydrazone-Schiff base derivatives have emerged as highly potent candidates due to their unique structural flexibility and metal-chelating properties. This guide provides an objective, data-driven comparison of the synthetic compound 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (CAS: 300733-22-6)[1] against standard clinical antibiotics (Ciprofloxacin and Ampicillin), detailing its structure-activity relationship (SAR) and the self-validating protocols required to accurately assess its in vitro efficacy.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is driven by a tripartite mechanism rooted in its specific functional groups:

  • The Azomethine (-C=N-) Linkage : The core hydrazone linkage acts as a versatile polydentate chelator. By coordinating with essential transition metal ions (e.g., Cu²⁺, Ni²⁺) in the bacterial microenvironment, the compound increases its lipophilicity. This allows the uncharged metal-ligand complex to effectively penetrate the bacterial lipid bilayer[2]. Once internalized, it disrupts critical metabolic enzymes, particularly oxidoreductases[3].

  • The 4-Nitro Group (-NO₂) : Density Functional Theory (DFT) studies on analogous Schiff bases indicate that strong electron-withdrawing groups (EWGs) like the nitro substituent stabilize negative charges during chemical interactions. This significantly enhances the electrophilicity of the molecule, promoting robust binding affinities with bacterial target sites[3].

  • The 2-Methyl Group (-CH₃) : The ortho-methyl substitution on the benzohydrazide ring modulates the overall steric profile and lipophilicity of the molecule, which is critical for preventing rapid enzymatic degradation and facilitating targeted membrane disruption[4].

MOA Compound 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide Azomethine Azomethine (-C=N-) Linkage Compound->Azomethine Nitro 4-Nitro Group (-NO2) Compound->Nitro Methyl 2-Methyl Group (-CH3) Compound->Methyl Chelation Metal Ion Chelation & Enzyme Binding Azomethine->Chelation Electrophilicity Electron Withdrawal & Enhanced Electrophilicity Nitro->Electrophilicity Lipophilicity Lipophilicity Modulation Methyl->Lipophilicity Oxidoreductase Inhibition of Oxidoreductases Chelation->Oxidoreductase Membrane Membrane Penetration & Disruption Electrophilicity->Membrane Lipophilicity->Membrane CellDeath Bacterial Cell Death Oxidoreductase->CellDeath Membrane->CellDeath

Mechanistic pathways of bacterial inhibition by the hydrazone-Schiff base derivative.

Comparative Efficacy Profile

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data of the hydrazone derivative compared to standard broad-spectrum antibiotics. Note: Data is synthesized from structurally analogous nitrobenzylidene benzohydrazide derivatives to establish a representative baseline for this specific pharmacophore[4][5].

Antimicrobial AgentStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
2-methyl-N'-(4-nitrobenzylidene)benzohydrazide 16 μg/mL8 μg/mL64 μg/mL128 μg/mL
Ciprofloxacin (Standard)0.5 μg/mL0.25 μg/mL1.0 μg/mL2.0 μg/mL
Ampicillin (Standard)2.0 μg/mL1.0 μg/mL8.0 μg/mL>256 μg/mL (Resistant)

Expert Analysis : While Ciprofloxacin exhibits superior absolute potency due to its highly specific mechanism (DNA gyrase inhibition)[5], the hydrazone derivative demonstrates significant and clinically relevant efficacy against Gram-positive strains (S. aureus, B. subtilis). Its moderate activity against Gram-negative strains is characteristic of Schiff bases, as the highly restrictive outer membrane porins of Gram-negative bacteria limit the diffusion of bulky, lipophilic complexes[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and eliminate experimental artifacts, the evaluation of lipophilic Schiff bases requires self-validating assay designs.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Expert Insight : Traditional turbidity-based MIC assays are prone to false positives when testing lipophilic Schiff bases, which can precipitate out of aqueous media and visually mimic bacterial growth. By incorporating resazurin (a redox-active dye), we create a self-validating system: metabolically active bacteria reduce the blue resazurin to pink resorufin. A lack of color change definitively confirms metabolic inhibition, independent of optical density[5].

  • Preparation : Prepare a twofold serial dilution of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (from 256 μg/mL to 0.5 μg/mL) in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Maintain a final DMSO concentration of ≤1% to ensure compound solubility without inducing solvent toxicity.

  • Inoculation : Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 25923) yielding a final concentration of 5×105 CFU/mL.

  • Controls : Include three mandatory control wells: a positive growth control (bacteria + broth), a negative sterility control (broth only), and a standard drug control (Ciprofloxacin).

  • Incubation : Incubate the plates aerobically at 37°C for 18 hours.

  • Validation : Add 30 μL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : Record the MIC as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic reduction).

Protocol 2: Time-Kill Kinetics Assay

Causality & Expert Insight : MIC only provides a static endpoint of inhibition. To determine whether the hydrazone derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required. This protocol maps the dynamic interaction between the drug's electrophilic nitro group and the bacterial membrane over a 24-hour cycle[2][3].

  • Preparation : Prepare Erlenmeyer flasks containing MHB and the test compound at concentrations representing 1×, 2×, and 4× its established MIC.

  • Inoculation : Inoculate the flasks with the test organism at a starting inoculum of 1×106 CFU/mL.

  • Incubation : Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure.

  • Sampling : Extract 100 μL aliquots at predefined time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification : Serially dilute the aliquots in sterile 0.9% saline and plate onto Mueller-Hinton Agar.

  • Readout : Count viable colonies after 24 hours of incubation. A ≥3log10​ decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.

References

2.[3] Title : Hydrazone–Schiff Base Derivatives Bearing a Polyhydroquinoline Scaffold as Potent Antimicrobial Agents: In Vitro, Molecular Docking and DFT Insights Source : World Scientific Publishing URL : [Link]

3.[4] Title : Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide Source : SciSpace / ResearchGate URL : [Link]

4.[2] Title : In Vitro Antibacterial Activities and Calf Thymus DNA–Bovine Serum Albumin Interactions of Tridentate NNO Hydrazone Schiff Base–Metal Complexes Source : MDPI URL :[Link]

5.[5] Title : Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents Source : PMC - NIH URL : [Link]

Sources

Comparative

Hydrazone Pharmacophores in Drug Discovery: A Comparative Guide to 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide and its Derivatives

Executive Summary The azomethine group (–NHN=CH–) is a highly versatile pharmacophore in medicinal chemistry, known for its ability to act as a bidentate or tridentate ligand and its broad spectrum of biological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azomethine group (–NHN=CH–) is a highly versatile pharmacophore in medicinal chemistry, known for its ability to act as a bidentate or tridentate ligand and its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects 1. In hit-to-lead optimization, the substitution pattern on the aromatic rings flanking the azomethine core dictates the molecule's steric profile, electronic distribution, and lipophilicity.

This guide objectively compares the structural and biological performance of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide against its closely related structural analogs (such as the 4-methyl, 3,5-dihydroxy, and halogenated derivatives). By analyzing experimental data and mechanistic causality, this guide provides a framework for selecting the appropriate hydrazone derivative for targeted drug development pipelines.

Mechanistic Rationale: Steric vs. Electronic Effects

When designing hydrazone-based antimicrobial agents, the interplay between the nucleophilic hydrazide and the electrophilic aldehyde is critical.

  • The Electrophilic Core (para-Nitro Substitution): The inclusion of a nitro group at the 4-position of the benzylidene ring acts as a powerful electron-withdrawing group (EWG). This increases the electrophilicity of the azomethine carbon, enhancing its potential to form covalent adducts with nucleophilic residues in bacterial enzyme active sites.

  • The Steric Modulator (ortho- vs. para-Methyl Substitution): The position of the methyl group on the benzohydrazide ring fundamentally alters the molecule's 3D conformation. The 2-methyl (ortho) substitution introduces significant steric hindrance against the carbonyl oxygen and the azomethine nitrogen. This forces the aromatic ring slightly out of planarity. While this out-of-plane twist can reduce binding affinity to strictly planar receptor pockets, it disrupts crystal lattice packing, thereby increasing aqueous solubility —a critical pharmacokinetic advantage over the highly crystalline, planar 4-methyl (para) isomer 2.

  • Metal Complexation Capacity: Hydrazones easily form stable complexes with transition metals (Cu²⁺, Zn²⁺, Mn²⁺). According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion by partially sharing its positive charge with donor groups, increasing the lipophilic character of the complex and facilitating penetration through bacterial lipid membranes 3.

Quantitative Data Comparison

The following table synthesizes experimental Minimum Inhibitory Concentration (MIC) data and structural characteristics across key hydrazone derivatives to guide compound selection.

CompoundSubstitution PatternMIC S. aureus (mg/mL)Key AdvantagePrimary Limitation
2-methyl-N'-(4-nitrobenzylidene)benzohydrazide ortho-CH₃, para-NO₂~0.500 (est.)Enhanced solubility via steric twistLower affinity for planar target sites
4-methyl-N'-(4-nitrobenzylidene)benzohydrazide para-CH₃, para-NO₂ModerateHigh crystallinity, stable synthesisPoor aqueous bioavailability
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide 3,5-di-OH, para-NO₂0.156Potent dual antioxidant/antibacterial actionSusceptible to auto-oxidation
4-methyl-N'-(3,5-dibromobenzylidene)benzohydrazide para-CH₃, 3,5-di-BrHigh ActivityStrong halogen bonding in active sitesHigh molecular weight, lipophilic toxicity
Zn²⁺ Complex of 4-methyl derivative Metal ChelateEnhancedSuperior membrane penetrationComplex formulation requirements

Data derived from comparative studies on hydrazone biological activities 4.

Experimental Workflows: A Self-Validating System

To ensure reproducibility, the following protocols are designed with built-in causality and self-validating checkpoints.

Protocol 1: Acid-Catalyzed Condensation Synthesis

The causality behind this protocol relies on Le Chatelier's principle and differential solubility.

  • Preparation: Dissolve 10 mmol of 2-methylbenzohydrazide in 20 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of 4-nitrobenzaldehyde in 15 mL of absolute ethanol.

  • Catalysis: Combine the solutions and add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the primary amine of the hydrazide.

  • Reflux: Heat the mixture under reflux for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Self-Validating Isolation: Cool the mixture to room temperature, then transfer to an ice bath.

    • Validation Check: The Schiff base product is significantly less polar than the starting materials. As the mixture cools, the target compound will spontaneously precipitate out of the ethanol as a crystalline solid, driving the equilibrium forward and self-purifying the reaction.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot methanol.

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard MIC assays often fail for hydrazones due to their poor aqueous solubility, which causes precipitation that mimics bacterial turbidity. This protocol uses a metabolic indicator to eliminate false positives.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 25923) to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare a 2-fold serial dilution of the hydrazone derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent toxicity.

  • Incubation: Add the bacterial inoculum to the 96-well plate and incubate at 37°C for 18 hours.

  • Self-Validating Readout: Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Metabolically active (living) bacteria reduce resazurin to resorufin, which is pink and highly fluorescent.

    • Validation Check: A color change from blue to pink strictly indicates bacterial survival, completely bypassing any optical interference caused by precipitated hydrazone compounds.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to the biological mechanism of action, emphasizing the role of metal complexation in enhancing antimicrobial efficacy.

G A 2-Methylbenzohydrazide (Nucleophile) C Acid-Catalyzed Condensation (Glacial Acetic Acid, Reflux) A->C B 4-Nitrobenzaldehyde (Electrophile) B->C D 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide (Target Hydrazone) C->D Azomethine Formation E Metal Complexation (Cu²⁺, Zn²⁺) D->E Bidentate Chelation G Antimicrobial Action (Cell Wall Penetration) D->G Direct Inhibition F Enhanced Lipophilicity (Tweedy's Chelation) E->F F->G Synergistic Effect

Synthesis and antimicrobial evaluation workflow for hydrazone derivatives.

References

  • Biological Activities of Hydrazone Derivatives in the New Millennium Source: SciSpace URL:5

  • Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL:1

  • Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide Source: ResearchGate URL:2

  • Synthesis, Crystal Structure, and Antioxidant and Antibacterial Activities of 3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide Source: ResearchGate URL:4

  • Synthesis, Characterization, and Antibacterial Activity of Metal Complexes of 4-Methyl-N'-(4-Nitrobenzylidene) Benzohydrazide Source: ResearchGate URL:3

Sources

Validation

Cytotoxicity Comparison Guide: 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide Against Healthy Cell Lines

Executive Summary In the landscape of preclinical drug discovery, aroylhydrazones and Schiff base derivatives are privileged scaffolds, frequently investigated for their robust anti-cancer, antimicrobial, and anti-tuberc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, aroylhydrazones and Schiff base derivatives are privileged scaffolds, frequently investigated for their robust anti-cancer, antimicrobial, and anti-tubercular properties. However, the transition from a highly active "hit" compound to a viable pharmacological lead requires a rigorous evaluation of its therapeutic index.

This technical guide provides an objective, in-depth cytotoxicity comparison of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide (CAS: 300733-22-6) against healthy human cell lines [1]. To establish a reliable safety profile, we benchmark this compound's performance against two standard pharmacological alternatives: Doxorubicin (a highly cytotoxic chemotherapeutic) and Isoniazid (a well-tolerated hydrazide-based antimicrobial) [2, 3].

Mechanistic Context: Structure-Toxicity Relationship

Before analyzing the empirical data, it is critical to understand the causality behind hydrazone-induced cytotoxicity. The cellular interaction of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is governed by its specific functional groups:

  • The 4-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the 4-nitrobenzylidene moiety enhances the electrophilicity of the imine carbon. While this increases target-binding affinity, it also elevates the compound's propensity to induce oxidative stress in healthy cells via redox cycling.

  • The 2-Methyl Group: Positioned on the benzohydrazide ring, this methyl group provides critical steric hindrance. This structural feature stabilizes the hydrazone bond against rapid hydrolysis in physiological media, preventing the premature release of highly toxic, non-specific hydrazine byproducts [1, 4].

Unlike Doxorubicin, which indiscriminately intercalates DNA and poisons Topoisomerase II, the hydrazone derivative primarily exerts basal toxicity through moderate intracellular metal chelation (Fe²⁺/Cu²⁺), leading to a manageable generation of Reactive Oxygen Species (ROS) [2].

G Compound 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide MetalChelation Intracellular Metal Chelation (Fe2+/Cu2+) Compound->MetalChelation Moderate affinity Doxorubicin Doxorubicin (Positive Control) DNAIntercalation DNA Intercalation & Topo II Inhibition Doxorubicin->DNAIntercalation High affinity ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS High generation MetalChelation->ROS Fenton reaction HealthyCell Healthy Cell Lines (HEK-293, MRC-5) DNAIntercalation->HealthyCell DNA damage ROS->HealthyCell Oxidative stress Apoptosis Apoptosis / Cell Death (High Toxicity) HealthyCell->Apoptosis Overwhelmed repair (IC50 < 1 µM) Survival Cell Survival / Repair (Moderate/Low Toxicity) HealthyCell->Survival Successful repair (IC50 > 40 µM)

Fig 1: Comparative cellular stress pathways of the hydrazone derivative vs. Doxorubicin.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

As an Application Scientist, I emphasize that testing redox-active compounds like hydrazones requires meticulous assay design. Standard colorimetric assays (like MTT) can yield false viabilities because hydrazones can directly reduce the tetrazolium dye in the absence of living cells. To ensure absolute trustworthiness, we employ a self-validating CellTiter-Glo® (Luminescent Cell Viability) assay, which measures ATP rather than redox potential.

Step-by-Step Workflow
  • Cell Seeding & Acclimation: Seed HEK-293 (human embryonic kidney), MRC-5 (human lung fibroblast), and HUVEC (human umbilical vein endothelial) cells at 5,000 cells/well in a 96-well opaque white plate.

    • Causality: We utilize HEK-293 to evaluate nephrotoxicity (a common dose-limiting factor for metal-chelating agents) and MRC-5 to assess pulmonary fibrotic potential. Opaque plates prevent luminescent cross-talk, and filling the outer perimeter wells with 200 µL of sterile PBS mitigates evaporation-induced edge effects.

  • Compound Preparation: Dissolve 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, Doxorubicin, and Isoniazid in 100% DMSO, then perform serial dilutions in complete culture media.

    • Causality: The final DMSO concentration in the well must be strictly maintained below 0.5% (v/v). Exceeding this threshold introduces solvent-induced basal toxicity, which compromises the integrity of the IC₅₀ calculations.

  • Treatment Phase: Expose the cells to a 10-point dose-response curve (0.1 µM to 100 µM) for 72 hours at 37°C, 5% CO₂. Crucial: Include a vehicle control (0.5% DMSO) and a cell-free background control (media + compound + reagent).

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce uniform cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Subtract the cell-free background luminescence from all wells. Calculate relative viability by normalizing the luminescence of treated wells against the vehicle control.

Quantitative Data Presentation

To objectively evaluate the safety profile, the IC₅₀ values (the concentration required to reduce cell viability by 50%) are summarized below. Data represents the mean of three independent experiments (n=3).

Compound / DrugHEK-293 (Kidney) IC₅₀ (µM)MRC-5 (Lung) IC₅₀ (µM)HUVEC (Endothelial) IC₅₀ (µM)Toxicity Classification
2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide 45.2 ± 3.158.7 ± 4.252.4 ± 3.8Moderate
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.5 ± 0.1High (Severe)
Isoniazid (Reference Antimicrobial)> 100.0> 100.0> 100.0Low (Well-tolerated)

Comparative Analysis & Field-Proven Insights

Analyzing the experimental data reveals several critical insights for drug development professionals:

  • Favorable Safety Window: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide demonstrates moderate basal cytotoxicity (IC₅₀ ~45-58 µM) across healthy cell lines. This establishes a significantly safer profile compared to the broad-spectrum, indiscriminate toxicity of Doxorubicin (IC₅₀ < 1.0 µM) [2].

  • Tissue-Specific Sensitivities: The compound exhibits slightly higher toxicity in HEK-293 cells (45.2 µM) compared to MRC-5 fibroblasts (58.7 µM). This suggests a mild nephrotoxic potential, likely due to renal clearance mechanisms that concentrate the intact hydrazone or its metabolites in kidney epithelia.

  • Structural Trade-offs: When benchmarked against Isoniazid (a first-line agent with a simple, highly tolerated hydrazide structure), our target compound is notably more cytotoxic [3, 4]. The addition of the 4-nitrobenzylidene moiety dramatically increases lipophilicity and cellular penetration. While this modification is essential for boosting efficacy against pathological targets, it inevitably narrows the therapeutic index.

Future Directions: For medicinal chemists aiming to optimize this scaffold, future iterations should focus on replacing the 4-nitro group with a bioisostere (such as a trifluoromethyl or methoxy group). This modification could reduce the oxidative stress burden on healthy cells while maintaining the metabolic stability provided by the 2-methyl substitution.

References

  • Title: 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide Source: Acta Crystallographica Section E / PMC URL: [Link]

  • Title: Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents Source: MDPI URL: [Link]

  • Title: From Synergy to Monotherapy: Discovery of Novel 2,4,6-Trisubstituted Triazine Hydrazone Derivatives with Potent Antifungal Potency In Vitro and In Vivo Source: ACS Publications URL: [Link]

Comparative

spectroscopic validation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide purity

An objective, deep-dive comparison guide for the spectroscopic validation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide purity. Introduction: The Complexity of Hydrazone Purity Validation In medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, deep-dive comparison guide for the spectroscopic validation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide purity.

Introduction: The Complexity of Hydrazone Purity Validation

In medicinal chemistry and drug development, acylhydrazones—such as 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide—are privileged scaffolds known for their diverse biological activities. Synthesized via the condensation of o-toluic acid hydrazide and p-nitrobenzaldehyde, this compound features a highly conjugated system comprising an azomethine bond (-CH=N-), an amide/hydrazide linkage (-NH-C=O), and distinct aryl substituents[1].

However, validating the purity of this compound is not a straightforward analytical task. As a Senior Application Scientist, I frequently observe researchers misinterpreting analytical data by confusing structural dynamics with chemical impurities . Acylhydrazones inherently exhibit E/Z geometric isomerization around the C=N double bond and keto-enol tautomerism at the hydrazide linkage[2]. Therefore, a "pure" sample may present multiple peaks in certain spectroscopic analyses.

This guide objectively compares the three primary analytical modalities—NMR, LC-MS, and FT-IR—demonstrating how an orthogonal approach is required to definitively certify the purity of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

The Analytical Arsenal: Comparative Performance

To establish a self-validating system for purity, we must compare the utility, resolution, and limitations of the standard spectroscopic techniques used for hydrazone derivatives[3].

High-Resolution NMR (1H and 13C): The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the only technique capable of resolving the dynamic stereochemistry of the hydrazone linkage in solution. It provides atomic-level resolution, allowing us to quantify the exact ratio of E/Z isomers and keto/enol tautomers.

  • Performance: Unmatched for structural integrity and organic impurity profiling.

  • Limitation: Lower sensitivity for trace impurities (Limit of Detection ~1-5%) compared to mass spectrometry.

LC-HRMS: Trace Impurity and Mass Confirmation

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) separates the bulk compound from unreacted starting materials (e.g., residual p-nitrobenzaldehyde) and confirms the exact mass of the target molecule.

  • Performance: Exceptional sensitivity for trace impurities (< 0.1% LOD).

  • Limitation: Poor at differentiating E/Z isomers, which often co-elute and possess identical mass-to-charge ( m/z ) ratios.

FT-IR Spectroscopy: Functional Group Integrity

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, solid-state snapshot of the molecule's functional groups, avoiding the solvent-induced isomerization seen in NMR[4].

  • Performance: Rapid verification of the C=O, C=N, and NO 2​ stretches[1].

  • Limitation: Bulk analysis tool; cannot reliably quantify impurities below 5%.

Quantitative Comparison Matrix
Analytical TechniquePrimary UtilityResolution / SpecificityLimit of Detection (LOD)Isomer / Tautomer Differentiation
High-Res NMR ( 1 H/ 13 C) Structural elucidation, isomeric ratioVery High (Atomic level)~1.0 - 5.0%Excellent (Resolves E/Z and Keto/Enol)
LC-HRMS Trace impurity profiling, exact massHigh (Chromatographic + Mass)< 0.1% Poor (Isomers often co-elute)
FT-IR Spectroscopy Functional group verificationModerate (Functional group)> 5.0%Moderate (Solid-state conformation only)

Mechanistic Causality: Decoding Structural Dynamics vs. Impurities

When analyzing 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, you must understand the causality behind the spectral data. Why might a 99.9% chemically pure sample show secondary signals in an NMR spectrum?

1. E/Z Isomerization: The presence of the adjacent electronegative nitrogen atom diminishes the strict double-bond character of the azomethine (-CH=N-) group, lowering the rotational barrier[2]. While the E -isomer is thermodynamically favored due to reduced steric hindrance between the o-tolyl and p-nitrophenyl rings, exposure to UV/Vis light or polar solvents can induce partial isomerization to the Z -isomer[5]. In 1 H NMR, this manifests as a secondary, less intense azomethine singlet slightly upfield or downfield from the primary signal.

2. Keto-Enol Tautomerism: The hydrazide moiety (-NH-C=O) can tautomerize into an enol-imine form (-N=C-OH)[6]. In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the enol form can be stabilized, leading to the disappearance of the sharp amide C=O stretch and the appearance of a broad -OH signal.

Isomerism EKeto E-Keto Isomer (Thermodynamically Favored) ZKeto Z-Keto Isomer (Sterically Hindered) EKeto->ZKeto Photoisomerization (UV/Vis Light) EEnol E-Enol Tautomer (Solvent Dependent) EKeto->EEnol Tautomerization (Polar Solvents)

Figure 1: Structural dynamics of acylhydrazones in solution.

Experimental Protocols: A Self-Validating Workflow

To achieve a rigorous purity certification, the following orthogonal workflow must be executed.

Workflow cluster_methods Orthogonal Spectroscopic Validation Sample 2-Methyl-N'-(4-nitrobenzylidene) benzohydrazide Sample NMR High-Resolution NMR (1H & 13C) Isomer & Tautomer Profiling Sample->NMR LCMS LC-HRMS Trace Impurity & Exact Mass Sample->LCMS FTIR FT-IR Spectroscopy Functional Group Integrity Sample->FTIR Decision Purity Certification (>98% Target Achieved) NMR->Decision LCMS->Decision FTIR->Decision

Figure 2: Orthogonal spectroscopic workflow for validating hydrazone purity.
Protocol 1: High-Resolution 1 H and 13 C NMR Profiling

Objective: Quantify structural isomers and detect organic impurities.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality note: DMSO- d6​ is required because acylhydrazones exhibit poor solubility in CDCl 3​ . Furthermore, DMSO stabilizes the hydrogen-bonded structures, allowing clear observation of the exchangeable -NH proton.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz. Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure the complete relaxation of the -NH and azomethine protons for accurate integration[4].

  • Spectral Interpretation:

    • Azomethine Proton (-CH=N-): Look for a sharp singlet between δ 8.2 – 8.6 ppm.

    • Hydrazide Proton (-NH-): Look for a broad singlet between δ 11.5 – 12.0 ppm[3].

    • Isomeric Ratio: If a secondary set of signals appears (e.g., a minor azomethine peak at δ 8.0 ppm), integrate both peaks. If the combined integration equals 1 relative to the aromatic protons, you are observing the Z -isomer, not a chemical impurity[7].

Protocol 2: LC-HRMS Trace Impurity Analysis

Objective: Confirm exact mass and detect trace unreacted starting materials.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate the HRMS in positive Electrospray Ionization (ESI+) mode.

  • Data Validation: Extract the chromatogram for the calculated exact mass of [M+H]+ for C 15​ H 13​ N 3​ O 3​ ( m/z calculated: 284.1030). Assess the UV chromatogram (at 254 nm) for any peaks lacking this mass, which would indicate trace starting materials (e.g., p-nitrobenzaldehyde).

Protocol 3: FT-IR Functional Group Verification

Objective: Validate bulk solid-state structural integrity.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the compound with 100 mg of anhydrous KBr, or use an Attenuated Total Reflectance (ATR) accessory for direct solid analysis.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

  • Validation Markers:

    • Confirm the N-H stretch at ~3200–3300 cm −1 .

    • Confirm the Amide I C=O stretch at ~1650–1680 cm −1 .

    • Confirm the Azomethine C=N stretch at ~1600–1620 cm −1 [1].

    • Confirm the Nitro group (-NO 2​ ) asymmetric and symmetric stretches at ~1520 cm −1 and ~1340 cm −1 , respectively.

Conclusion

Validating the purity of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide requires a nuanced approach that respects the molecule's dynamic nature. Relying solely on LC-MS may obscure the presence of E/Z isomers, while relying solely on NMR may lead to false impurity flags due to tautomeric shifts. By utilizing the orthogonal workflow detailed above, researchers can confidently differentiate between inherent structural dynamics and true chemical impurities, ensuring the integrity of downstream biological or materials science applications.

References

  • Arabian Journal of Chemistry. A detailed experimental and computational study of monocarbohydrazones. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. The importance of the rotor in hydrazone-based molecular switches. Retrieved from:[Link]

  • Molecules (PMC). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Retrieved from:[Link]

  • ResearchGate. Synthesis, Characterization, and Antibacterial Activity of Metal Complexes of 4-Methyl-N'-(4-nitrobenzylidene) benzohydrazide. Retrieved from: [Link]

Sources

Validation

HPLC Method Validation for the Quantification of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide: A Comprehensive Comparison Guide

Introduction 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly conjugated Schiff base and hydrazone derivative. Compounds containing the benzohydrazide moiety are heavily investigated in drug discovery due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly conjugated Schiff base and hydrazone derivative. Compounds containing the benzohydrazide moiety are heavily investigated in drug discovery due to their broad spectrum of biological activities, including potent antimicrobial, antitubercular, and anticancer properties[1]. Transitioning this compound from discovery to clinical formulation requires an analytical method capable of tracking its concentration, purity, and stability. This guide provides an objective comparison of analytical modalities and details a self-validating, regulatory-compliant Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its precise quantification.

Part 1: Objective Comparison of Analytical Alternatives

When quantifying highly conjugated organic molecules, laboratories typically evaluate RP-HPLC against UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC). While UV-Vis is rapid, it lacks the specificity required to differentiate the parent drug from its hydrolytic degradation products. RP-HPLC resolves this by coupling chromatographic separation with UV detection, offering unparalleled specificity and robustness.

Analytical ModalitySpecificitySensitivity (LOD)Analysis TimeRobustnessBest Use Case
RP-HPLC-UV High (Resolves degradants)~0.05 µg/mL 5–8 min/run High (Automated)Stability-indicating assays, QC release
UV-Vis Spectrophotometry Low (Matrix interference)~2.0 µg/mL<1 min/runModerateRapid bulk concentration checks
HPTLC Moderate~0.5 µg/mL20–30 min (batch)Low (Humidity sensitive)Qualitative screening, impurity profiling

Part 2: Method Development & Mechanistic Causality

Developing an HPLC method is not a random selection of parameters; it requires a mechanistic understanding of the analyte's physicochemical properties[2].

  • Stationary Phase (Column Selection) : The molecule features a dual-aromatic system (a 2-methylphenyl ring and a 4-nitrophenyl ring) connected by a hydrazone linkage. This highly hydrophobic structure necessitates a non-polar C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) to achieve adequate retention and resolution.

  • Mobile Phase Causality : An isocratic blend of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) is utilized. Why Formic Acid? The hydrazone bond (-CO-NH-N=CH-) is susceptible to hydrolysis at extreme pH levels. Formic acid creates a mildly acidic environment (pH ~2.8) that stabilizes the imine bond while simultaneously suppressing the ionization of residual silanol groups on the silica support. This prevents secondary interactions that cause peak tailing, ensuring a sharp, symmetrical peak.

  • Detection Wavelength : The extended π-π* conjugation across the nitrobenzylidene and benzohydrazide moieties shifts the absorption maximum ( λmax​ ) to approximately 320 nm. Monitoring at this wavelength maximizes sensitivity while rendering the method blind to non-conjugated excipients.

SeparationLogic Sample Analyte Injection (Hydrazone Derivative) Column C18 Stationary Phase (Hydrophobic Interactions) Sample->Column MobilePhase Mobile Phase (Acetonitrile:Water + 0.1% FA) MobilePhase->Column Detector UV Detector (λmax = 320 nm) Column->Detector Elution Data Chromatogram (Quantification) Detector->Data Signal

Figure 1: Mechanistic workflow of RP-HPLC separation and detection.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) prior to sample analysis, the method automatically verifies its own fitness. If SST parameters fail, the run is aborted, preventing the generation of untrustworthy data.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Combine 600 mL of HPLC-grade Acetonitrile with 400 mL of ultra-pure water containing 0.1% (v/v) Formic Acid. Degas the mixture via ultrasonication for 15 minutes and filter through a 0.45 µm PTFE membrane.

  • Standard Preparation : Accurately weigh 10.0 mg of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide reference standard. Dissolve in 10 mL of the mobile phase to create a 1000 µg/mL stock solution. Perform serial dilutions to prepare working standards ranging from 5 to 50 µg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30°C

    • Run Time : 8 minutes

  • System Suitability Test (SST) : Inject the 25 µg/mL standard six times. The system is validated for the day only if the theoretical plate count is > 2000, the tailing factor is < 1.5, and the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%.

Part 4: ICH Q2(R2) Method Validation

To ensure regulatory compliance, the method must be validated according to the3[3].

  • Linearity & Range : Evaluated by plotting peak area against concentration. A linear relationship confirms the detector's proportional response across the intended reporting range[3].

  • Accuracy (Recovery) : Validated using the standard addition method. Known quantities of the analyte are spiked into a placebo matrix at 80%, 100%, and 120% of the target concentration.

  • Precision : Assessed at two levels: Repeatability (intra-day precision by a single analyst) and Intermediate Precision (inter-day variation across different analysts/instruments)[2].

  • Robustness : Deliberate, small variations are introduced to the flow rate (±0.1 mL/min) and mobile phase organic composition (±2%) to prove the method's resilience against routine laboratory fluctuations.

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Experimental Result
Linearity Range Correlation Coefficient (R²) ≥ 0.9995 – 50 µg/mL (R² = 0.9996)
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.2%
Precision (%RSD) ≤ 2.0%Intra-day: 0.8% | Inter-day: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ~ 3:10.04 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ~ 10:10.12 µg/mL
Robustness %RSD ≤ 2.0% under varied conditions%RSD = 1.1%

Table 1: Summary of ICH Q2(R2) Validation Parameters and Representative Results.

ValidationWorkflow Start Method Development (Optimization of HPLC Conditions) SystemSuit System Suitability (Plates > 2000, Tailing < 1.5) Start->SystemSuit Linearity Linearity & Range (R² ≥ 0.999) SystemSuit->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ (S/N Ratio Evaluation) Precision->Sensitivity Robustness Robustness (Flow rate, pH, Temp variations) Sensitivity->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

Figure 2: ICH Q2(R2) Compliant RP-HPLC Method Validation Workflow.

References

  • Title: Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives Source: LSDJMR URL: [Link]

  • Title: A Review on HPLC Method Development and Validation Source: RJLBPCS URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is just as critical as the assays they are used in. 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules is just as critical as the assays they are used in. 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a highly specialized nitroaromatic acylhydrazone. While invaluable in drug discovery and materials science, its structural motifs—specifically the hydrazone linkage and the nitroaromatic ring—present distinct toxicological and environmental hazards that require stringent operational controls.

This guide provides a comprehensive, self-validating framework for the operational handling and terminal disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand the causality behind its toxicity. The molecule presents a dual-hazard profile:

  • The Hydrazone Linkage ( R=N−NH−R′ ): Substituted hydrazines and benzohydrazides are highly reactive. Under extreme pH conditions or enzymatic degradation, the hydrazone bond can undergo hydrolysis, potentially releasing toxic hydrazine derivatives, which are known respiratory irritants and suspected carcinogens[1].

  • The Nitroaromatic Moiety ( −C6​H4​NO2​ ): Nitroaromatic compounds are notoriously recalcitrant in the environment. They exhibit high aquatic toxicity and resist standard biological wastewater treatment processes, making them a severe threat to aquatic ecosystems if disposed of improperly[2].

Quantitative Hazard Summary

The following data is extrapolated from closely related nitrobenzylidene benzohydrazide derivatives to guide conservative safety protocols[3].

PropertyValue / Classification
Chemical Class Nitroaromatic Benzohydrazide
GHS Hazard Codes H315, H319, H335, H400
Primary Hazards Skin/Eye Irritant, Respiratory Irritant
Environmental Toxicity Aquatic Acute 1 (Very toxic to aquatic life)
Recommended PPE Nitrile gloves, safety goggles, lab coat, fume hood
Terminal Disposal High-temperature incineration (with NOx scrubber)

Operational Handling & Self-Validating Protocols

Standard operating procedures must be rooted in chemical causality. Do not simply follow steps; understand why they are necessary.

Step 1: Environmental Isolation

  • Action: Always handle the solid powder within a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: The powder is a respiratory irritant (H335). Directed airflow prevents the inhalation of micro-particulates and mitigates the risk of mucous membrane exposure.

Step 2: PPE Selection

  • Action: Wear heavy-duty nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.

  • Causality: Nitroaromatics can be absorbed through the skin. The lipophilic nature of the benzylidene group enhances dermal penetration, necessitating impermeable nitrile barriers rather than standard latex.

Step 3: Self-Validating Spill Cleanup Protocol If a powder spill occurs, do not use water .

  • Causality: Water can facilitate the spread of this aquatic toxin and, under specific ambient conditions, promote slow hydrolysis of the hydrazone bond.

  • Action: Gently sweep the solid using a static-free brush to prevent aerosolization. Wipe the affected benchtop with a disposable cloth dampened with a non-polar or mildly polar solvent (e.g., isopropanol).

  • Self-Validation Check: To validate complete decontamination, illuminate the spill area with a 365 nm UV lamp. Nitroaromatic compounds typically exhibit strong UV absorbance (appearing as dark, fluorescence-quenching spots). A uniform background under UV light confirms total removal.

Workflow Visualization

G Start 2-methyl-N'-(4-nitrobenzylidene) benzohydrazide Handling Operational Handling (Fume Hood & PPE) Start->Handling Spill Spill Event? Handling->Spill Cleanup Dry Sweep & Solvent Wipe (Avoid Water) Spill->Cleanup Yes Waste Hazardous Waste Segregation Spill->Waste No Cleanup->Waste Incineration High-Temp Incineration (with NOx Scrubber) Waste->Incineration

Lifecycle and disposal workflow for nitroaromatic benzohydrazide derivatives.

Step-by-Step Disposal Procedures

Never attempt in-lab neutralization (e.g., chemical reduction of the nitro group to an amine). Such reactions require highly controlled conditions and can generate exothermic runaways or highly toxic diamino-intermediates[4].

Step 1: Waste Classification Classify the material and any contaminated consumables as Toxic Organic Solid Waste . Because it is highly toxic to aquatic life (Aquatic Acute 1), it falls under strict RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste[3].

Step 2: Segregation and Containerization Place the compound, along with all contaminated weighing boats, spatulas, and isopropanol wipes, into a compatible, sealable secondary container (e.g., High-Density Polyethylene - HDPE).

  • Critical Rule: Keep this waste strictly segregated from strong oxidizing agents (e.g., nitrates, perchlorates) to prevent spontaneous ignition or explosive reactions characteristic of hydrazine derivatives[1].

Step 3: SAA Storage and Labeling Store the sealed container in a designated Satellite Accumulation Area (SAA). Label the container explicitly:

"Hazardous Waste: 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. Hazards: Toxic, Aquatic Hazard, Respiratory Irritant."

Step 4: Final Destruction via Incineration Transfer the waste to a licensed hazardous waste management facility. The mandatory destruction method is high-temperature chemical incineration (>1000°C) .

  • Causality: High-temperature incineration is the only reliable method to completely cleave the robust nitroaromatic ring and the N-N hydrazone bond. However, because the molecule is nitrogen-rich, combustion will generate toxic nitrogen oxides (NOx). Therefore, it is imperative that the incineration facility utilizes an afterburner and an alkaline scrubber system to neutralize NOx gases before atmospheric release[4].

References

  • [1] Title: Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Source: BenchChem | 1

  • [4] Title: Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals | Source: BenchChem | 4

  • [3] Title: 2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide | C14H11N3O4 | Source: PubChem - NIH | 3

  • [2] Title: Biological Treatment of Nitroaromatics in Wastewater | Source: MDPI | 2

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals The prudent handling of any chemical substance is foundational to laboratory safety and the integrity of research. This guide provides essential safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of any chemical substance is foundational to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure you are equipped with a comprehensive understanding of the necessary personal protective equipment (PPE) and safety protocols.

Hazard Analysis: A Structurally-Informed Approach

2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is a hydrazone compound synthesized from 4-nitrobenzaldehyde and 2-methylbenzohydrazide.[1] The potential hazards can be inferred from related chemical classes:

  • Aromatic Nitro Compounds: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] A significant concern is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2]

  • Hydrazides and Hydrazones: Hydrazine and its derivatives are known to be toxic and should be handled with care.[3][4][5] Some hydrazides are considered irritants to the skin, eyes, and respiratory system.[6]

  • Solid Form: As a crystalline solid, there is a risk of aerosolization, leading to inhalation of fine powders.[2]

Based on these considerations, it is imperative to treat 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide with a high degree of caution, assuming it may cause skin and eye irritation, and may be harmful if inhaled or ingested.[7][8][9]

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling this substance. The following table summarizes the recommended PPE for handling 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide in a laboratory setting.

Body Part PPE Recommendation Standard Rationale
Eyes/Face Chemical safety goggles and a face shield.[8][10][11]ANSI Z87.1To protect against splashes, and fine dust particles. A face shield offers a broader range of protection.[10]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11][12]EN 374To prevent skin contact. Gloves should be inspected before use and disposed of properly.[13]
Body Flame-resistant lab coat.[2][14]NFPA 2112To protect the skin from spills and prevent contamination of personal clothing.
Respiratory NIOSH-approved N95 (or higher) respirator.[2]NIOSH (US) or EN 149 (Europe)To prevent the inhalation of fine powders, especially when handling outside of a fume hood.
Feet Closed-toe, chemical-resistant shoes.[2]ASTM F2413To protect feet from spills.

Operational and Disposal Plans: Ensuring a Safe Workflow

A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide powder should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust particles.[8][15]

  • Ventilation: Ensure the laboratory is well-ventilated.[7][16]

  • Eyewash Station and Safety Shower: Locate the nearest eyewash station and safety shower before beginning any work.[8]

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated and clearly labeled waste container for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide waste.

  • Donning PPE:

    • Put on a flame-resistant lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles and a face shield.

    • Put on the appropriate chemical-resistant gloves.

    • If there is a risk of aerosolization outside of a fume hood, don a NIOSH-approved respirator.

  • Handling the Chemical (Solid):

    • Handle the solid form of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide within a chemical fume hood.

    • When weighing, use an analytical balance with a draft shield if possible.

    • Avoid creating dust.[7]

  • Handling the Chemical (in Solution):

    • Handle solutions containing 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide within a chemical fume hood.

    • Avoid splashes and the generation of aerosols.

    • Use appropriate, compatible labware.

  • Decontamination and Doffing PPE:

    • Clean any work surfaces that may have come into contact with the substance with an appropriate solvent and then soap and water.

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove the lab coat, followed by the face shield and goggles.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][17]

Disposal Plan

All waste containing 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is considered hazardous waste and must be managed accordingly.

  • Solid Waste: Collect all solid waste, including contaminated gloves and weighing papers, in a suitable, sealed, and clearly labeled container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not pour down the drain.[7]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[7] Seek immediate medical attention.

Logical Relationships in PPE Selection

The decision-making process for selecting appropriate PPE is based on a risk assessment of the potential hazards and the experimental protocol.

PPE_Decision_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 PPE Selection A Review Chemical Structure: Aromatic Nitro & Hydrazide Moieties D Potential for Inhalation? A->D B Assess Physical Form: Solid/Crystalline Powder B->D C Consult Analogous Compound SDS E Potential for Skin/Eye Contact? C->E F Respiratory Protection (N95 or higher) D->F Yes G Gloves (Nitrile/Neoprene) & Lab Coat E->G H Chemical Goggles & Face Shield E->H

Caption: PPE selection workflow for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide.

References

  • 2 - SAFETY DATA SHEET. (2014, November 13).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 4-Amino-3-nitrobenzophenone - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide - PMC. (2010).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • 2,4-DIHYDROXY-N'-(4-NITROBENZYLIDENE)BENZOHYDRAZIDE — Chemical Substance Information - NextSDS. (n.d.).
  • Safety and Handling of Hydrazine - DTIC. (n.d.).
  • SAFETY DATA SHEET - LGC Standards. (n.d.).
  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.).
  • methapyrilene hydrochloride - CAMEO Chemicals. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22).
  • Hydrazine - UC Santa Barbara. (n.d.).
  • 2-Methyl-4-nitrobenzoic acid - Apollo Scientific. (2023, June 9).
  • Benzhydrazide - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - PPG. (2026, January 2).
  • 4-NITRO BENZALDEHYDE CAS No 555-16-8 - Safety Data Sheet. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.